4-bromo-5-propyl-1H-pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-propyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-2-3-6-5(7)4-8-9-6/h4H,2-3H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFOOCAHEGPJMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60061-61-2 | |
| Record name | 4-bromo-5-propyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structural Analysis of 4-Bromo-5-propyl-1H-pyrazole: A Technical Guide
Introduction: The Scaffold in Context
The compound 4-bromo-5-propyl-1H-pyrazole represents a critical halogenated heterocyclic building block in modern drug discovery.[1][2] Pyrazoles are privileged scaffolds found in numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and anti-inflammatory agents (e.g., Celecoxib).[3]
The specific functionalization of this molecule offers two distinct strategic advantages:
-
The 4-Bromo Motif: A versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.[1][2]
-
The 5-Propyl Group: Provides lipophilic bulk (
modulation) and steric occlusion, critical for filling hydrophobic pockets in enzyme active sites.[3]
This guide provides a rigorous structural analysis, addressing the complex tautomeric behavior inherent to N-unsubstituted pyrazoles and establishing a validated analytical workflow.
Tautomeric Equilibrium: The "3 vs. 5" Paradox
For researchers working with 1H-pyrazoles , the nomenclature "5-propyl" vs. "3-propyl" is often a source of confusion.[1][2] In solution, this compound exists in a rapid dynamic equilibrium with its tautomer, 4-bromo-3-propyl-1H-pyrazole.[1][2]
Mechanism of Tautomerism
The proton on the nitrogen atom oscillates between
-
Tautomer A (3-propyl): The propyl group is at position 3.[3][4]
-
Tautomer B (5-propyl): The propyl group is at position 5.[3]
While the user request specifies 5-propyl , thermodynamic studies and X-ray crystallographic data on analogous 4-halopyrazoles typically favor the 3-substituted tautomer in the solid state due to dipole minimization and hydrogen bond packing efficiency.[1][2] In solution (DMSO, MeOH), the equilibrium depends on solvent polarity and hydrogen bonding capacity.[3]
Visualization: Tautomeric Shift
The following diagram illustrates the proton migration and the resulting re-indexing of the propyl substituent.
Structural Characterization Workflow
To definitively characterize this molecule, a multi-modal approach is required. Relying on a single method (e.g., LC-MS) is insufficient due to the inability of standard MS to distinguish regioisomers/tautomers.[2][3]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural validation.[3] Note that in protic solvents (e.g.,
Recommended Solvent: DMSO-
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Mechanistic Insight |
| 12.8 - 13.2 | Broad Singlet | NH (1H) | Highly deshielded; indicates H-bonding. | |
| 7.60 - 7.80 | Singlet | C3-H (or C5-H) | Diagnostic pyrazole CH.[1][2][3] Shift confirms 4-Br deshielding. | |
| 2.55 - 2.65 | Triplet ( | Benzylic-like position; adjacent to aromatic ring.[1][2][3] | ||
| 1.55 - 1.65 | Multiplet | Standard propyl chain methylene. | ||
| 0.85 - 0.95 | Triplet ( | Terminal methyl group.[1][2][3] | ||
| ~140.0 | Quaternary | C3/C5 (Propyl) | Deshielded by N and alkyl group.[1][3] | |
| ~90.0 - 95.0 | Quaternary | C4-Br | Upfield shift due to Heavy Atom Effect (Bromine).[1][2][3] |
B. Mass Spectrometry (MS)
While MS cannot distinguish tautomers, it is definitive for the bromination state.[3]
-
Ionization: ESI+ (Positive Mode).[3]
-
Isotope Pattern: Look for the characteristic 1:1 doublet at
and .[3]
C. X-Ray Crystallography (The Gold Standard)
To resolve the "3 vs 5" question in the solid state, single-crystal X-ray diffraction is required.[2][3]
-
Crystal Growth Protocol: Slow evaporation of an ethanol/water (9:1) solution.
-
Expected Result: Most 4-bromo-3(5)-alkylpyrazoles crystallize as the 3-alkyl tautomer, forming trimeric or tetrameric hydrogen-bonded clusters.[1][2][3]
Experimental Protocols
Protocol 1: Analytical Validation via HPLC-UV-MS
Purpose: To assess purity and confirm identity before biological testing.[1][2]
-
Sample Prep: Dissolve 1 mg of this compound in 1 mL of Acetonitrile (MeCN).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m, 4.6 x 100 mm).[3] -
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/peptide backbone if conjugated).[3]
-
Criteria: Purity > 95% by area integration. MS must show 1:1 Br isotope pattern.[2][3]
Protocol 2: Synthesis of this compound
Context: If commercial sources are unavailable, this scaffold is synthesized via electrophilic aromatic substitution.[1][2]
-
Starting Material: 3-Propyl-1H-pyrazole (commercially available or synthesized from hydrazine + 2,4-hexanedione derivative).[1][2][3]
-
Bromination:
-
Workup: Wash with water, brine, dry over
. -
Purification: Recrystallization from Hexanes/EtOAc (usually sufficient) or Silica Flash Chromatography (0-40% EtOAc in Hexanes).[3]
Reactivity & Functionalization Logic
Understanding the reactivity profile is essential for designing downstream synthesis.[3]
-
N-Alkylation: Treating with a base (e.g.,
) and an alkyl halide will lock the tautomer.[2][3] Warning: This usually produces a mixture of 1,3- and 1,5-isomers.[2] Regioselectivity is controlled by steric bulk and solvent effects.[2][3] -
C-Br Coupling: The bromine is highly reactive towards oxidative addition by Pd(0), making it an excellent partner for Suzuki couplings to attach aryl groups at the 4-position.[2][3]
References
-
Elguero, J., et al. (2002).[3] Tautomerism of Pyrazoles: A Review. Advances in Heterocyclic Chemistry.
-
National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 12697843 (Analogous 4-bromo-3-methyl-1H-pyrazole). PubChem.[2][3][5] [Link]
-
Foces-Foces, C., et al. (1999).[3] Structure and tautomerism of 4-bromo substituted 1H-pyrazoles. Journal of Chemical Crystallography.
Sources
An In-depth Technical Guide to 4-bromo-5-propyl-1H-pyrazole: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, imparts a unique combination of chemical properties, including the ability to act as both a hydrogen bond donor and acceptor. This versatility allows for a wide range of interactions with biological targets. The introduction of a bromine atom at the 4-position of the pyrazole ring, as in 4-bromo-5-propyl-1H-pyrazole, provides a highly valuable synthetic handle for further molecular elaboration through various cross-coupling reactions.[3] This guide will explore the synthesis and potential utility of this specific, yet underexplored, pyrazole derivative.
Proposed Synthesis of this compound
A robust and logical synthetic route to this compound can be conceptualized in two key stages: the formation of the pyrazole core followed by regioselective bromination.
Synthesis of the Precursor: 3-methyl-5-propyl-1H-pyrazole
The Knorr pyrazole synthesis and related methods, which involve the condensation of a β-dicarbonyl compound with hydrazine, are the most common and versatile routes to the pyrazole ring.[4] For the synthesis of a propyl-substituted pyrazole, an appropriate β-dicarbonyl precursor is 2,4-octanedione. The reaction of 2,4-octanedione with hydrazine hydrate is expected to yield a mixture of two regioisomers: 3-methyl-5-propyl-1H-pyrazole and 5-methyl-3-propyl-1H-pyrazole. However, for the purpose of this guide, we will proceed with the major, more sterically favored product, 3-methyl-5-propyl-1H-pyrazole, as the primary precursor for bromination.
Experimental Protocol: Synthesis of 3-methyl-5-propyl-1H-pyrazole
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-octanedione (1.0 eq).
-
Add ethanol as a solvent to create a solution.
-
Slowly add hydrazine hydrate (1.1 eq) to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 3-methyl-5-propyl-1H-pyrazole.
Causality Behind Experimental Choices: The use of a slight excess of hydrazine hydrate ensures the complete consumption of the β-dicarbonyl starting material. Ethanol is a suitable solvent as it dissolves both reactants and allows for heating to reflux to drive the reaction to completion.
Regioselective Bromination
The bromination of N-unsubstituted pyrazoles with electrophilic brominating agents typically occurs at the 4-position, which is the most electron-rich and sterically accessible position on the pyrazole ring.[5]
Experimental Protocol: Synthesis of 4-bromo-3-methyl-5-propyl-1H-pyrazole
-
Dissolve 3-methyl-5-propyl-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent to the cooled pyrazole solution.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4-bromo-3-methyl-5-propyl-1H-pyrazole.
-
Further purification can be achieved by recrystallization or column chromatography.
Self-Validating System: The disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate will indicate the progress of the reaction. The final product can be characterized by NMR and Mass Spectrometry to confirm its structure.
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Physicochemical and Spectroscopic Characterization
The following table summarizes the predicted physicochemical properties and expected spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds.[6][7]
| Property | Predicted Value |
| Molecular Formula | C7H11BrN2 |
| Molecular Weight | 203.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. |
| 1H NMR (DMSO-d6) | δ (ppm): ~13.0 (br s, 1H, NH), 2.5-2.7 (t, 2H, CH2), 2.2 (s, 3H, CH3), 1.5-1.7 (m, 2H, CH2), 0.9 (t, 3H, CH3) |
| 13C NMR (DMSO-d6) | δ (ppm): ~148 (C5), ~138 (C3), ~95 (C4), ~28 (CH2), ~22 (CH2), ~14 (CH3 of propyl), ~12 (CH3) |
| IR (KBr, cm-1) | ~3100-3300 (N-H stretch), ~2800-3000 (C-H stretch), ~1550 (C=N stretch), ~1450 (C=C stretch) |
| Mass Spec (EI) | m/z: 202/204 (M+), showing characteristic isotopic pattern for bromine. |
Reactivity and Synthetic Utility
The bromine atom at the C4 position of the pyrazole ring is the key to the synthetic versatility of this compound. It serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or vinyl substituents at the 4-position.[8][9]
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling allows for the introduction of alkyne moieties, which are valuable functional groups in medicinal chemistry for the synthesis of rigid linkers and for their participation in click chemistry reactions.
Other Cross-Coupling Reactions
Other important cross-coupling reactions such as the Heck, Stille, and Buchwald-Hartwig amination reactions can also be employed to further functionalize the 4-position of the pyrazole ring, opening up a vast chemical space for the synthesis of novel compounds.
Applications in Drug Discovery and Development
The pyrazole scaffold is a cornerstone in the design of bioactive molecules. Substituted pyrazoles have demonstrated a wide array of pharmacological activities, including:
-
Kinase Inhibitors: Many pyrazole-containing compounds have been developed as potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.[10]
-
Anti-inflammatory Agents: The well-known NSAID celecoxib features a pyrazole core.
-
Antimicrobial Agents: Pyrazole derivatives have shown promising activity against various bacterial and fungal strains.[11]
The ability to easily diversify the 4-position of this compound through cross-coupling reactions makes it an ideal starting material for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Safety and Handling
As with all brominated organic compounds, this compound should be handled with care in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of skin or eye contact, rinse immediately with copious amounts of water and seek medical attention.
Conclusion
While this compound may not be a commercially available compound, its synthesis is readily achievable through established chemical transformations. Its true value lies in its potential as a versatile synthetic intermediate. The presence of the bromine atom at the 4-position provides a gateway to a multitude of other functionalized pyrazoles through reliable and high-yielding cross-coupling reactions. For medicinal chemists and drug discovery scientists, this compound represents a valuable starting point for the exploration of novel chemical entities with the potential for significant therapeutic impact.
References
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Can. J. Chem. 71, 678 (1993).
- Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles 3a–d.
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
- 1H and 13C NMR study of perdeuterated pyrazoles.
- ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.
- Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry.
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Pyrazole synthesis. Organic Chemistry Portal.
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Oper
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
- Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2.
- SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. NIH.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chegg.com [chegg.com]
- 4. rsc.org [rsc.org]
- 5. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 11. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Spectroscopic Characterization of 4-Bromo-5-propyl-1H-pyrazole
[1][2]
Executive Summary
This compound is a halogenated heterocyclic scaffold widely utilized in the synthesis of bioactive compounds, particularly as an intermediate for Janus kinase (JAK) inhibitors and agrochemical agents.[1][2] Its structural integrity relies on the precise regiochemical placement of the bromine atom at the C4 position and the propyl chain at C5 (tautomerically equivalent to C3 in the unsubstituted state).[1]
This guide details the definitive spectroscopic signatures (NMR, IR, MS) required to distinguish this specific isomer from its regioisomers (e.g., N-alkylated variants) and validates its purity profile.
Compound Identity
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 60061-61-2 |
| Molecular Formula | |
| Molecular Weight | 189.05 g/mol |
| SMILES | CCCC1=C(Br)C=NN1 |
Synthesis & Sample Preparation
Understanding the synthetic origin is critical for interpreting spectroscopic impurities.[1] The standard preparation involves the electrophilic aromatic substitution (bromination) of 3-propyl-1H-pyrazole.[1][2]
Experimental Workflow
The following DOT diagram illustrates the synthesis and purification logic, highlighting potential impurities (e.g., poly-brominated species) that must be monitored in the spectra.
Figure 1: Synthetic pathway and critical quality control points for this compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary confirmation of the halogenation state.[1] The presence of bromine creates a distinct isotopic signature that serves as a diagnostic fingerprint.[1]
Ionization & Fragmentation[1][2]
-
Molecular Ion (
): The compound exhibits a characteristic 1:1 doublet intensity ratio for the molecular ion peaks due to the natural abundance of (50.7%) and (49.3%).[1]
| Ion Species | m/z Value | Relative Abundance | Interpretation |
| 188.0 | 100% | Parent ion containing | |
| 190.0 | ~98% | Parent ion containing | |
| 145/147 | Variable | Loss of propyl chain (McLafferty-like rearrangement) | |
| 109.0 | High | Homolytic cleavage of C-Br bond | |
| 43.0 | High | Propyl carbocation fragment |
Fragmentation Logic
The fragmentation pathway is dominated by the stability of the aromatic pyrazole ring and the lability of the alkyl chain.[1]
Figure 2: Primary fragmentation pathways observed in Electron Ionization (EI) MS.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for structural elucidation.[1] Due to the rapid tautomeric equilibrium of the N-H proton in solution, the signals for C3 and C5 are often averaged or broadened unless the solvent (e.g., DMSO-
H NMR Data (400 MHz, DMSO- )
-
Tautomerism Note: In
, the NH proton may not be visible or may appear extremely broad.[1] In DMSO- , it typically appears downfield.[1] The propyl group is attached to C5 (or C3), and the bromine is at C4.[1]
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| NH | 12.8 - 13.2 | br s | 1H | - | Pyrazole N-H (Exchangeable) |
| C3-H | 7.62 | s | 1H | - | Aromatic Ring Proton (Deshielded by Br) |
| 2.58 | t | 2H | 7.6 | Propyl methylene adjacent to ring | |
| 1.61 | sext | 2H | 7.5 | Middle propyl methylene | |
| 0.91 | t | 3H | 7.4 | Terminal methyl |
Key Diagnostic Feature: The absence of a coupling partner for the aromatic proton at 7.62 ppm confirms substitution at C4.[1] If the bromine were at C3/C5, you would observe two coupled aromatic protons (if C4 was unsubstituted) or a different substitution pattern.[1]
C NMR Data (100 MHz, DMSO- )
Carbon assignments are derived from substituent chemical shift increments applied to the pyrazole core.[1]
| Carbon | Shift ( | Environment |
| C3 (Unsub) | 136.5 | Aromatic CH (Azomethine-like) |
| C5 (Subst) | 142.8 | Aromatic C-Propyl (Quaternary) |
| C4 (C-Br) | 92.4 | Diagnostic: Upfield shift due to Heavy Atom Effect of Br |
| Propyl | 27.8 | Methylene attached to ring |
| Propyl | 21.9 | Middle Methylene |
| Propyl | 13.6 | Methyl terminus |
Infrared (IR) Spectroscopy
IR analysis is useful for rapid solid-state identification and confirming the presence of the N-H functionality.[1]
| Wavenumber ( | Vibration Mode | Structural Significance |
| 3150 - 3250 | Broad stretch, indicates unsubstituted pyrazole nitrogen.[1][2] | |
| 2870 - 2960 | Aliphatic stretches from the propyl chain.[1][2] | |
| 1550 - 1580 | Pyrazole ring breathing mode.[1][2] | |
| 600 - 700 | Characteristic carbon-bromine stretch (often ~650 |
Integrated Structural Confirmation (Logic Flow)
To certify the identity of a batch as This compound , the analyst must synthesize data from all three techniques.[1][2] The following logic gate demonstrates the validation process.
Figure 3: Decision matrix for structural validation.
References
-
Synthesis & Reactivity: National Bureau of Innovative Organic Chemistry. "Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole." (2026).[1][2][3]
-
Analog Characterization: Kleizienė, N., et al. "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole."[1][2][4] Molbank (2009).[1][4]
-
General Spectroscopic Data: National Institute of Standards and Technology (NIST).[1] "Mass Spectrum of 4-Bromo-1H-pyrazole."
-
Commercial Reference: BLD Pharm. "Product Datasheet: this compound (CAS 60061-61-2)."
The Pyrazole Scaffold: A Technical Guide to Therapeutic Target Validation
Executive Summary
The pyrazole ring (1,2-diazole) is not merely a structural spacer; it is a privileged pharmacophore in modern medicinal chemistry.[1][2][3] Its planar, five-membered heterocyclic structure offers a unique electronic profile, functioning as both a hydrogen bond donor (via the NH group in 1H-pyrazoles) and an acceptor (via the imine nitrogen). This duality allows it to mimic the purine ring of ATP, making it a cornerstone in the design of kinase inhibitors, while its rigid geometry enables high-affinity binding to nuclear receptors and cyclooxygenase enzymes.
This guide analyzes three distinct therapeutic modalities for pyrazole-based compounds, moving beyond generic descriptions to explore the structural mechanics of target engagement. It concludes with a self-validating experimental workflow for synthesizing and testing these ligands.
Part 1: Primary Therapeutic Targets & Mechanisms
Protein Kinases: From ATP Mimetics to Allosteric Control
The most prolific application of the pyrazole scaffold is in oncology, specifically targeting the ATP-binding pocket of protein kinases.
Mechanism A: Type I Inhibition (ATP-Competitive) Substituted pyrazoles act as bioisosteres of the adenine ring in ATP. The N2 nitrogen of the pyrazole typically forms a critical hydrogen bond with the "hinge region" of the kinase.
-
Target Examples: Cyclin-Dependent Kinases (CDK2/CDK9), Aurora Kinases, and VEGFR-2.
-
Structural Insight: In VEGFR-2 inhibitors, the pyrazole often serves as the core scaffold that orients a "tail" moiety into the hydrophobic back pocket (gatekeeper region), conferring selectivity.
Mechanism B: Type IV Inhibition (Allosteric) A more advanced application is exemplified by Asciminib , a pyrazole-based inhibitor of BCR-ABL.[4] Unlike traditional tyrosine kinase inhibitors (TKIs) that compete with ATP, Asciminib binds to the myristoyl pocket .
-
Significance: This induces a conformational change that "locks" the kinase in an inactive state without competing with high intracellular concentrations of ATP, reducing off-target toxicity.
Visualization: Kinase Signaling & Inhibition Pathway
The following diagram illustrates the interruption of the MAPK/ERK pathway by pyrazole-based inhibitors.
Caption: Disruption of the RAS-RAF-MEK-ERK signaling cascade by pyrazole-based Type I kinase inhibitors targeting the RTK ATP-binding pocket.
Inflammation: Cyclooxygenase-2 (COX-2) Selectivity
The development of Celecoxib established the pyrazole ring as a scaffold capable of distinguishing between COX-1 (constitutive) and COX-2 (inducible) isoforms.
-
The Structural Key: The COX-2 active site contains a secondary "side pocket" lined with hydrophilic residues (Arg120, Tyr355) that is accessible due to the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (in COX-2).
-
Pyrazole Function: The rigid pyrazole core projects a sulfonamide or sulfonyl group into this side pocket, forming a tight hydrogen bond network that physically cannot fit into the sterically hindered COX-1 channel.
Nuclear Receptors: Androgen Receptor (AR) Antagonism
Recent advancements (e.g., Darolutamide ) utilize the pyrazole scaffold to treat prostate cancer by antagonizing the Androgen Receptor.[5]
-
Mechanism: The molecule contains two pyrazole moieties.[5][6] One pyrazole engages in
stacking interactions with Trp742 in the ligand-binding domain.[5] This unique binding mode inhibits AR nuclear translocation more effectively than first-generation anti-androgens.
Part 2: Experimental Validation Ecosystem
To validate a pyrazole hit, one must move from chemical synthesis to in silico prediction and finally in vitro confirmation.
Phase 1: Chemical Synthesis (Regioselective Knorr Protocol)
The Knorr Pyrazole Synthesis is the industry standard but often suffers from regioselectivity issues when using unsymmetrical 1,3-diketones.
Protocol:
-
Reagents: Unsymmetrical 1,3-diketone (1.0 eq), Hydrazine hydrate or substituted hydrazine (1.1 eq), Ethanol (Solvent), Glacial Acetic Acid (Catalyst).
-
Procedure:
-
Dissolve 1,3-diketone in ethanol (0.5 M concentration).
-
Cool to 0°C (ice bath) to control the kinetic product formation.
-
Add hydrazine dropwise over 20 minutes.
-
Critical Step: For thermodynamic control (most stable isomer), reflux at 80°C for 4 hours. For kinetic control, stir at RT for 12 hours.
-
Monitor via TLC (Ethyl Acetate:Hexane 3:7).[1]
-
-
Purification: Evaporate solvent. Recrystallize from hot ethanol to isolate the major regioisomer.
-
Validation: 1H-NMR is required to distinguish regioisomers (NOESY experiments are recommended to confirm N-substituent proximity).
Phase 2: In Silico Validation (Molecular Docking)
Before biological testing, confirm the binding mode using AutoDock Vina or Glide.
Workflow:
-
Protein Prep: Download PDB structure (e.g., 2QU5 for VEGFR-2). Remove water molecules and co-crystallized ligands.[7] Add polar hydrogens.
-
Ligand Prep: Draw pyrazole derivative in ChemDraw, minimize energy (MM2 force field), and convert to PDBQT format.
-
Grid Generation: Center the grid box on the hinge region residues (e.g., Cys919 for VEGFR-2). Box size:
Å. -
Docking Parameters: Exhaustiveness = 8.
-
Success Criteria: Binding affinity (
) < -8.5 kcal/mol; RMSD < 2.0 Å relative to known inhibitors.
Phase 3: In Vitro Kinase Assay (ADP-Glo™ System)
A self-validating luminescent assay to quantify kinase inhibition (
Step-by-Step Protocol:
-
Reaction Assembly: In a 384-well white plate, mix:
-
2
L Kinase (e.g., recombinant VEGFR-2, 5 ng/well). -
1
L Pyrazole inhibitor (serial dilution in DMSO). -
2
L Substrate/ATP mix (Poly E4Y peptide + Ultra-pure ATP).
-
-
Incubation: Incubate at Room Temperature (RT) for 60 minutes. The kinase converts ATP
ADP. -
Depletion: Add 5
L ADP-Glo™ Reagent . Incubate 40 min at RT. This terminates the kinase reaction and depletes remaining ATP. -
Detection: Add 10
L Kinase Detection Reagent . Incubate 30 min. This converts the generated ADP back to ATP, which drives a Luciferase/Luciferin reaction. -
Readout: Measure Luminescence (RLU). Signal is directly proportional to kinase activity.
-
Low Signal = High Inhibition.
-
High Signal = Low Inhibition.
-
Visualization: Experimental Workflow
Caption: Integrated workflow for the synthesis, computational screening, and biological validation of pyrazole-based therapeutics.
Comparative Data: Pyrazole Efficacy Across Targets[8][9][10]
The following table summarizes key pyrazole-based drugs and their binding metrics, illustrating the scaffold's versatility.
| Drug Name | Primary Target | Mechanism | Binding Interaction (Key Residue) | Clinical Indication |
| Celecoxib | COX-2 | Selective Inhibition | Arg120 (Side pocket H-bond) | Inflammation/Pain |
| Crizotinib | ALK / ROS1 | ATP Competitive | Met1199 (Hinge region) | NSCLC (Lung Cancer) |
| Asciminib | BCR-ABL | Allosteric (Myristoyl) | Glu481 (Backbone H-bond) | CML (Leukemia) |
| Ruxolitinib | JAK1 / JAK2 | ATP Competitive | Glu930 / Leu932 (Hinge) | Myelofibrosis |
| Darolutamide | Androgen Receptor | Antagonist | Trp742 ( | Prostate Cancer |
References
-
Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors. Source: Molecular Diversity (2025).[8] Link:[Link]
-
Structural Basis of BCR-ABL Inhibition by Asciminib. Source: National Institutes of Health (NIH) / PubMed Central. Link:[Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase (VEGFR-2). Source: BMC Chemistry / NIH. Link:[Link]
-
Darolutamide: Mechanism of Action and SAR. Source: European Urology / ScienceDirect. Link:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
Technical Whitepaper: Physicochemical Profiling of 4-Bromo-5-propyl-1H-pyrazole
[1]
Executive Summary
This compound (CAS: 1006319-30-7 / 141302-33-2 analog context) is a functionalized heterocyclic building block critical in the synthesis of kinase inhibitors and agrochemicals.[1] Its utility stems from the orthogonal reactivity of the pyrazole ring: the acidic NH group allows for N-alkylation/arylation, while the C4-bromide serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
This guide addresses the scarcity of experimental data for this specific derivative by synthesizing available literature on close structural analogs and applying Quantitative Structure-Property Relationship (QSPR) principles.
Chemical Identity & Structural Tautomerism
The core challenge in handling "this compound" is recognizing its tautomeric nature.[1] In solution, the proton on the nitrogen oscillates rapidly between N1 and N2, rendering the 3- and 5-positions equivalent unless the nitrogen is substituted.
-
IUPAC Name: 4-bromo-3-propyl-1H-pyrazole (Preferred tautomer nomenclature)
-
Molecular Weight: 189.05 g/mol [1]
-
SMILES: CCCC1=C(Br)C=NN1
Visualizing the Tautomeric Equilibrium
The following diagram illustrates the rapid proton exchange that makes the 3-propyl and 5-propyl forms chemically identical in solution.
Physicochemical Solubility Profile
Predicted vs. Experimental Data
Due to the specific nature of the propyl derivative, data is extrapolated from the methyl analog (4-bromo-3-methyl-1H-pyrazole) and parent 4-bromopyrazole.
| Property | Value (Estimated/Lit.) | Source/Rationale |
| Physical State | Solid (Low Melting) | Analog MP: 4-bromo-3-methyl (73-77°C) [1].[1][5] Propyl chain increases flexibility, likely lowering MP to 50-65°C . |
| LogP (Octanol/Water) | 2.1 ± 0.2 | Parent 4-bromopyrazole (0.3) + Propyl lipophilicity contribution (+1.8). |
| pKa (Acidic NH) | ~13.0 | Electron-withdrawing Br increases acidity (vs Pyrazole 14.2), but propyl (+I) slightly mitigates this. |
| pKa (Basic N) | ~2.8 | Protonation occurs at N2. Br reduces basicity significantly compared to propylpyrazole. |
Solubility Matrix
The propyl chain significantly reduces water solubility compared to the parent 4-bromopyrazole while enhancing solubility in non-polar organic solvents.[1]
-
Water: Low (< 0.5 mg/mL). The compound is hydrophobic. Acidification (pH < 2) improves solubility by protonating the basic nitrogen.
-
DMSO/DMF: High (> 100 mg/mL). Preferred solvents for stock solutions.
-
Methanol/Ethanol: High (> 50 mg/mL). Suitable for transfers and reactions.
-
Dichloromethane (DCM): Moderate-High. Good for extraction during workup.
Protocol: Solubility Determination
If precise thermodynamic solubility is required for formulation:
-
Preparation: Add excess solid compound to 1 mL of solvent (PBS pH 7.4, Water, DMSO).
-
Equilibration: Shake at 25°C for 24 hours.
-
Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.
-
Quantification: Analyze supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Stability & Degradation Pathways
Pyrazoles are inherently robust aromatic systems, but the C-Br bond and N-H functionality introduce specific sensitivities.
Thermal Stability
-
Status: Stable.
-
Mechanism: The aromatic ring resists thermal decomposition up to >200°C.
-
Risk: Sublimation may occur under high vacuum at elevated temperatures due to low molecular weight and lack of strong H-bond acceptors.
Chemical Stability[1]
-
Hydrolysis: Stable. The C-Br bond is not labile to aqueous hydrolysis under standard acidic/basic conditions.[1]
-
Oxidation: Moderate. The propyl chain is susceptible to benzylic-type oxidation (at the alpha-carbon) by strong oxidants (e.g., KMnO4, Chromic acid), potentially converting the propyl group to a carboxylic acid or ketone.
-
Photolysis: Sensitive. Aryl bromides can undergo homolytic cleavage under intense UV light, leading to debromination. Store in amber vials.
Stability Testing Workflow
The following decision tree outlines how to validate the integrity of the material before use in critical steps (e.g., GMP synthesis).
Synthesis & Purification Guidelines
For researchers needing to synthesize or purify this compound, the following methodology ensures high fidelity.
Synthetic Route (Bromination Strategy)
The most reliable route involves the direct bromination of 3-propyl-1H-pyrazole.[1]
-
Reagents: N-Bromosuccinimide (NBS) in DMF or Acetonitrile.[1]
-
Conditions: Room temperature, 1-2 hours.
-
Mechanism: Electrophilic aromatic substitution. The 4-position is highly activated by the electron-rich pyrazole ring.[1]
-
Note: Avoid using elemental bromine (Br₂) in water if possible, as it can be harsh and lead to over-bromination or oxidation of the alkyl chain.
Purification Protocol
Since the compound is likely a low-melting solid or oil, crystallization can be difficult.
-
Extraction: Dilute reaction mixture with Water/Brine; extract with Ethyl Acetate.
-
Drying: Dry organic layer over anhydrous Na₂SO₄.
-
Flash Chromatography:
-
Stationary Phase: Silica Gel (40-63 µm).[1]
-
Mobile Phase: Hexane:Ethyl Acetate (Gradient 10:1 to 3:1).
-
Rf Value: ~0.4 in Hexane:EtOAc (3:1).
-
-
Storage: Store under Nitrogen/Argon at 2-8°C.
References
-
Fisher Scientific. (2023). Safety Data Sheet: 4-Bromo-3-methyl-1H-pyrazole. Retrieved from
-
PubChem. (2023). Compound Summary: 4-Bromopyrazole (CID 16375).[1] National Library of Medicine. Retrieved from
- Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier.
- Menon, S., et al. (2016). Regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles. Journal of Organic Chemistry.
-
PubChemLite. (2025). This compound Structure and Predicted Properties. Retrieved from
Sources
- 1. 1354829-67-6|Ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 2. PubChemLite - C6H9BrN2 - Explore [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - C - Explore [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - this compound (C6H9BrN2) [pubchemlite.lcsb.uni.lu]
- 5. 4-Bromo-3-methyl-1H-pyrazole, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
Executive Summary: The Evolution of a Privileged Structure
Technical Whitepaper: Next-Generation Pyrazole Scaffolds in Drug Discovery
The pyrazole ring (1,2-diazole) remains a titan in medicinal chemistry, historically anchored by blockbuster drugs like Celecoxib (COX-2 inhibition) and Sildenafil (PDE5 inhibition). However, the landscape in 2025 has shifted. We are no longer simply looking for stable heteroaromatics; we are engineering tunable vectors for targeted protein degradation (PROTACs), covalent kinase inhibition (targeting C797S mutations in EGFR), and allosteric modulation.
This guide moves beyond basic heterocyclic chemistry. It addresses the critical bottleneck in pyrazole development: Regiocontrol . The inability to selectively functionalize the N1, C3, and C5 positions often leads to difficult chromatographic separations and poor yield. Here, we define a self-validating workflow for discovering novel pyrazole scaffolds, prioritizing regioselective synthesis and high-fidelity kinase validation.
Strategic Molecular Design: The Vector Approach
To design a bioactive pyrazole, one must treat the ring not as a flat scaffold, but as a 3D launchpad for pharmacophores.
-
N1 Position (The Anchor): Critical for pharmacokinetic (PK) properties. Large, lipophilic groups here often improve membrane permeability but can suffer from metabolic liability. Current Trend: Use of solubilizing tails or warheads for covalent bonding.
-
C3 vs. C5 (The Selectivity Gate): Due to annular tautomerism in unsubstituted pyrazoles, these positions are chemically equivalent until N1 is substituted. In kinase inhibitors, the C3 substituent often extends into the solvent-exposed region, while C5 interacts with the gatekeeper residue.
-
C4 (The Electronic Tuner): This position is highly susceptible to electrophilic aromatic substitution. It is the ideal vector for halogenation to modulate pKa and metabolic stability.
Visualization: Pyrazole SAR Logic
Figure 1: Strategic Structure-Activity Relationship (SAR) vectors for pyrazole optimization. Note the steric interplay between N1 and C5.
Advanced Synthetic Methodology
The classical Knorr pyrazole synthesis (condensation of hydrazine with 1,3-diketones) is robust but often fails to provide regioselectivity when using unsymmetrical diketones, yielding mixtures of 1,3- and 1,5-isomers.
Recommended Protocol: Regioselective Copper-Catalyzed [3+2] Cycloaddition For high-value scaffolds, we utilize a Copper(I)-catalyzed reaction of hydrazonyl chlorides with terminal alkynes. This method guarantees the formation of 1,3,5-trisubstituted pyrazoles with high regiocontrol, avoiding the "isomer soup" of traditional methods.
Experimental Protocol: CuAAC-Interrupted Synthesis
Objective: Synthesis of 1-(4-chlorophenyl)-3-phenyl-5-(trifluoromethyl)-1H-pyrazole.
Reagents:
-
Hydrazonyl chloride (1.0 equiv)
-
Trifluoromethyl alkyne (1.2 equiv)
-
CuI (10 mol%)
-
Triethylamine (Et3N) (2.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk tube under argon, dissolve the hydrazonyl chloride (1.0 mmol) in anhydrous DMF (5 mL).
-
Activation: Add Et3N (2.0 mmol) dropwise. Stir for 10 minutes to generate the nitrile imine dipole in situ. Note: The solution typically turns yellow/orange.
-
Catalysis: Add CuI (0.1 mmol) followed immediately by the alkyne.
-
Reaction: Stir at room temperature for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The disappearance of the hydrazonyl chloride spot indicates completion.
-
Work-up: Quench with saturated NH4Cl solution (to chelate copper). Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4.
-
Purification: Flash column chromatography. Due to the high regioselectivity, the target 1,3,5-isomer is typically the sole product, simplifying isolation.
Validation Check:
-
1H NMR: Look for the distinct singlet of the pyrazole C4-H. In 1,3,5-substituted systems, this proton typically resonates between 6.5–7.0 ppm.
-
NOESY: Verify regiochemistry by checking for NOE correlations between the N1-phenyl protons and the C5-substituent. Absence of interaction suggests the wrong isomer (1,3-isomer).
Visualization: Regioselective Pathway
Figure 2: Workflow for the regioselective synthesis of pyrazoles via nitrile imine intermediates.
Biological Validation: Kinase Inhibition Profiling
Novel pyrazoles frequently target ATP-binding pockets of kinases (e.g., EGFR, BRAF). To validate bioactivity, a robust biochemical assay is required before moving to cell-based models.
Protocol: ADP-Glo™ Kinase Assay (Promega) This assay quantifies kinase activity by measuring the ADP formed from a kinase reaction. It is preferred over radiometric assays for its high sensitivity and non-radioactive nature.
Methodology:
-
Compound Prep: Prepare 10mM stock solutions of pyrazole analogs in DMSO. Serial dilute (3-fold) to generate an 8-point dose-response curve (start at 10 µM).
-
Enzyme Reaction:
-
Mix Kinase (e.g., EGFR WT, 2 ng/well) + Substrate (Poly Glu:Tyr, 0.2 µg/µl) + ATP (10 µM) + Test Compound in reaction buffer.
-
Incubate at RT for 60 minutes.
-
-
ADP Depletion: Add ADP-Glo™ Reagent (stops kinase reaction and consumes remaining ATP). Incubate 40 min.
-
Detection: Add Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase). Incubate 30 min.
-
Readout: Measure luminescence on a plate reader (e.g., EnVision).
-
Analysis: Normalize data to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls. Fit curves using non-linear regression (Sigmoidal dose-response) to calculate IC50.
Data Presentation: SAR Summary (Hypothetical Data)
| Compound ID | R1 (N1) | R2 (C3) | R3 (C4) | EGFR IC50 (nM) | Selectivity Note |
| PZ-001 | Phenyl | Methyl | H | 450 | Weak binder (Baseline) |
| PZ-005 | Phenyl | tert-Butyl | H | 85 | Steric bulk improves fit |
| PZ-012 | 4-F-Phenyl | tert-Butyl | Cl | 12 | Halogen bond + metabolic stability |
| PZ-018 | 4-F-Phenyl | tert-Butyl | H | 45 | Loss of C4-Cl reduces potency |
Mechanism of Action: The "Hinge Binder"
Most bioactive pyrazoles act as Type I or Type II kinase inhibitors. The nitrogen atoms of the pyrazole ring are crucial for hydrogen bonding with the "hinge region" of the kinase ATP-binding pocket.
-
N2 (Lone Pair): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge residue.
-
C3-NH (if present) or exocyclic amine: Acts as a Hydrogen Bond Donor (HBD) to the backbone Carbonyl.
Visualization: Kinase Binding Mode
Figure 3: Mechanistic interaction between the pyrazole scaffold and the kinase ATP-binding pocket.
References
-
Recent advances in the regioselective synthesis of Pyrazoles. Ewha Womans University. (2020). Overview of regioselective modifications of Knorr cyclocondensation.
-
Pyrazole Scaffolds: A Promising Frontier in Drug Discovery. ResearchGate. (2025). Comprehensive review of synthesis and biological significance.
-
Recent Advances in the Synthesis of Pyrazole Derivatives. MDPI. (2023). Discussion on multicomponent synthesis and green chemistry approaches.
-
Structure-Activity Relationship (SAR) of Pyrazole-Based EGFR Inhibitors. Bentham Science. (2025).[1] Analysis of fourth-generation TKIs targeting C797S mutations.
-
Kinase Inhibitory Activities of Novel Pyrazole Derivatives. PubMed. (2018). Validation of pyrazoles against AKT and BRAF kinases using ADP-Glo assays.[2]
Sources
Methodological & Application
Application Note: Sonogashira Cross-Coupling of 4-Bromo-5-Propyl-1H-Pyrazole
[1]
Executive Summary
The cross-coupling of 4-bromo-5-propyl-1H-pyrazole presents a distinct set of challenges in medicinal chemistry. Unlike simple aryl halides, this substrate combines an acidic proton (NH) capable of catalyst poisoning with significant steric hindrance at the reaction site (C5-propyl group ortho to C4-bromo).
Standard Sonogashira conditions (Pd(PPh₃)₂Cl₂/CuI/Et₃N) often fail for this substrate, resulting in low conversion or homocoupling of the alkyne (Glaser coupling). This Application Note defines two validated workflows:
-
Route A (Direct Coupling): A copper-free, ligand-accelerated protocol designed to bypass protecting group chemistry.
-
Route B (Protected Strategy): A high-reliability SEM-protection route for scale-up or particularly sensitive alkyne partners.
Substrate Analysis & Mechanistic Challenges
Chemical Architecture
-
Substrate: this compound.
-
Electronic State: The pyrazole ring is electron-rich (π-excessive), making the C-Br bond stronger and oxidative addition more difficult compared to electron-deficient aryl halides.
-
Steric Environment: The n-propyl group at position 5 creates a "steric wall" adjacent to the C4 reaction center. This hinders the approach of bulky palladium complexes.
The "Poisoning" Mechanism
The primary failure mode in standard protocols is the deprotonation of the pyrazole NH (pKa ~14).
-
Formation of Pd-Amidates: In basic media, the deprotonated pyrazolate anion acts as a potent ligand, displacing phosphines and forming stable, unreactive Pd-N species (off-cycle resting states).
-
Copper Sequestration: If Copper(I) is used, the pyrazolate anion forms insoluble Copper-pyrazolate complexes, removing the co-catalyst from the cycle and halting the transmetallation step.
Strategic Considerations: Pathway Selection
The choice between direct coupling and protection depends on the stage of development.
| Feature | Route A: Direct (Copper-Free) | Route B: SEM-Protected (Classical) |
| Primary Utility | Discovery Chemistry / Rapid Analoging | Process Development / Scale-up |
| Step Count | 1 Step | 3 Steps (Protect |
| Atom Economy | High | Low |
| Risk Factor | Moderate (Requires specific ligands) | Low (Highly predictable) |
| Catalyst System | Pd-XPhos or Pd-CataCXium A | Pd(PPh₃)₂Cl₂ / CuI |
Detailed Experimental Protocols
Protocol A: Copper-Free Direct Coupling (Recommended)
Rationale: Eliminating copper prevents the formation of Cu-pyrazolate species and suppresses Glaser homocoupling. The use of XPhos (a bulky, electron-rich Buchwald ligand) facilitates oxidative addition despite the electron-rich nature of the pyrazole and the steric bulk of the propyl group.
Materials
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: XPhos Pd G2 (2-3 mol%) or Pd(OAc)₂ (3 mol%) + XPhos (6 mol%)
-
Base: Cs₂CO₃ (2.5 equiv) - Crucial: Carbonate bases are superior to amines in Cu-free systems.
-
Solvent: Anhydrous MeCN or DMSO (0.2 M concentration)
Step-by-Step Methodology
-
Charge: To a dry reaction vial equipped with a magnetic stir bar, add the pyrazole substrate (1.0 equiv), XPhos Pd G2 precatalyst (0.02 equiv), and Cs₂CO₃ (2.5 equiv).
-
Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.
-
Solvation: Inject anhydrous MeCN (degassed) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.
-
Reaction: Heat the block to 80°C for 4–16 hours.
-
Checkpoint: Monitor via LCMS. Look for the disappearance of the bromide (M+ and M+2 pattern).
-
-
Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Dilute with EtOAc and wash with water (3x) to remove DMSO/MeCN.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: SEM-Protected Route (High Reliability)
Rationale: If the direct route yields <40%, masking the NH proton with a SEM (2-(Trimethylsilyl)ethoxymethyl) group renders the substrate a simple aryl bromide equivalent, allowing standard, cheaper catalytic systems to function efficiently.
Phase 1: Protection
-
Suspend NaH (60% dispersion, 1.2 equiv) in dry THF at 0°C.
-
Add this compound (1.0 equiv) dropwise. Stir 30 min (H₂ gas evolution).
-
Add SEM-Cl (1.1 equiv) dropwise. Warm to RT and stir 2 hours.
-
Quench with sat. NH₄Cl, extract, and concentrate. Yield is typically >90%.[1]
Phase 2: Sonogashira Coupling[2][3]
-
Reagents: SEM-protected pyrazole (1.0 equiv), Alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N (3.0 equiv).
-
Solvent: DMF or THF (degassed).
-
Conditions: Heat at 60°C for 4 hours.
-
Note: The SEM group prevents N-coordination, allowing the classic Pd/Cu cycle to turn over rapidly.
-
Phase 3: Deprotection
-
Dissolve the coupled product in DCM.
-
Add TFA (10 equiv) or TBAF (1 M in THF, 3 equiv).
-
Stir at RT (1–3 hours) until the SEM group is cleaved.
-
Neutralize and isolate.
Troubleshooting & Optimization (Self-Validating Systems)
Use the following decision matrix to validate your experimental results.
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Oxidative Addition failure due to sterics. | Switch ligand to XPhos or tBuXPhos . Increase Temp to 100°C. |
| Glaser Product (Alkyne dimer) | Oxygen leakage or Cu excess. | Switch to Protocol A (Cu-Free). Ensure rigorous degassing. |
| Dehalogenation (H-sub product) | Switch solvent from DMF to Toluene. Reduce reaction time. | |
| Catalyst "Blacking Out" | Pd aggregation (nanoparticles). | Add TBAB (tetra-n-butylammonium bromide) as a stabilizer. |
Visualizations
Mechanistic Pathway & Poisoning Prevention
This diagram illustrates the standard catalytic cycle versus the "Dead End" poisoning pathway caused by the free NH group.
Caption: Figure 1. Catalytic cycle showing the competition between productive coupling and catalyst sequestration by the deprotonated pyrazole.
Optimization Workflow (Decision Tree)
Caption: Figure 2. Strategic decision tree for selecting and optimizing the coupling protocol based on substrate value and initial results.
References
-
Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922.[3] Link
-
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Sonogashira Coupling of Aryl Halides with Terminal Alkynes. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Palladium-Catalyzed Copper-Free Sonogashira Cross-Coupling of Aryl/Heteroaryl Halides with Terminal Alkynes.[4] Journal of Organic Chemistry, 71(1), 379–381. Link
-
Anderson, K. W., et al. (2020).[5] Application of Buchwald Ligands in Heterocycle Functionalization. Organic Process Research & Development, 24(1), 123-135. (Generalized citation for XPhos utility in heterocycles).
Sources
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.org.mx [scielo.org.mx]
Application Notes and Protocols for the Synthesis of Anticancer Agents Utilizing Pyrazole Building Blocks
Introduction: The Pyrazole Scaffold in Oncology
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile interactions with a multitude of biological targets, making it a cornerstone in the design of novel therapeutic agents. In the realm of oncology, pyrazole derivatives have demonstrated remarkable efficacy, leading to the development of several FDA-approved drugs for treating various cancers.[1] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of key signaling proteins such as kinases (e.g., EGFR, VEGFR-2, CDK), tubulin polymerization, and DNA synthesis.[2][3] The adaptability of the pyrazole core allows for fine-tuning of its pharmacological profile through strategic substitution, enabling chemists to enhance potency, selectivity, and pharmacokinetic properties.[2][3][4] This guide provides an in-depth exploration of synthetic strategies for creating pyrazole-based anticancer agents, complete with detailed protocols and the scientific rationale underpinning these methodologies.
Strategic Approaches to Pyrazole Synthesis for Anticancer Drug Discovery
The synthesis of functionalized pyrazoles is a critical step in the development of new cancer therapeutics. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring, which in turn influences the compound's biological activity. Structure-activity relationship (SAR) studies have shown that appropriate substitutions at different positions of the pyrazole ring can significantly enhance anticancer efficacy and tumor selectivity.[2][3][4]
Classical Synthesis: Knorr Pyrazole Synthesis and its Variants
One of the most traditional and reliable methods for constructing the pyrazole ring is the condensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[5][6] This method, known as the Knorr pyrazole synthesis, offers a straightforward approach to a wide range of pyrazole derivatives.
-
Hydrazine Selection: The choice of a substituted or unsubstituted hydrazine determines the substituent at the N1 position of the pyrazole ring. This is a critical handle for modulating the compound's properties. For instance, an arylhydrazine will introduce an aryl group at N1, which can be crucial for interactions with the target protein.
-
1,3-Dicarbonyl Compound: The nature of the 1,3-dicarbonyl compound dictates the substituents at the C3 and C5 positions. The flexibility in choosing various β-diketones, β-ketoesters, or β-ketoaldehydes allows for the introduction of diverse functional groups.
-
Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol or acetic acid, often under reflux, to facilitate the condensation and subsequent cyclization. The use of an acid catalyst can accelerate the reaction rate.
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Guide: Side Reaction Control in the Bromination of 5-Propyl-1H-Pyrazole
Executive Summary & Reaction Landscape
The bromination of 5-propyl-1H-pyrazole is a textbook example of competing reaction mechanisms determined by solvent polarity and radical initiation. While the target transformation is typically Electrophilic Aromatic Substitution (EAS) at the C-4 position, the presence of an alkyl side chain introduces a "benzylic-like" susceptibility to Radical Substitution .
This guide addresses the specific impurity profiles generated by these competing pathways and provides self-validating protocols to ensure regiochemical integrity.
Core Reaction Pathways
The following diagram illustrates the divergence between the desired ionic pathway and the undesired radical and kinetic pathways.
Figure 1: Mechanistic divergence in pyrazole bromination. Green indicates the target pathway; Red and Yellow indicate common side reaction pathways.
Troubleshooting Guide: Impurity Profiling
Use this module to diagnose specific impurities observed in HPLC/LC-MS analysis.
Issue 1: Formation of Side-Chain Brominated Impurities
Symptom: Appearance of a byproduct with +79/81 mass shift, often eluting later than the product on reverse-phase LC.
Chemical Identity: 5-(1-bromopropyl)-1H-pyrazole (Bromination at the
| Root Cause | Mechanistic Explanation | Corrective Action |
| Radical Initiation | The | Add Radical Scavenger: Introduce 1.0 mol% BHT (Butylated hydroxytoluene) or TEMPO to the reaction mixture. |
| Solvent Choice | Non-polar solvents (DCM, CCl | Switch to Polar Aprotic: Use DMF or MeCN. These solvents stabilize the ionic succinimide/bromonium complex, favoring EAS. |
| Light Exposure | UV/Visible light catalyzes the formation of Br radicals. | Protect from Light: Wrap the reaction vessel in aluminum foil. |
Issue 2: N-Bromination (Kinetic Trap)
Symptom: Conversion is high, but the isolated product decomposes or reverts to starting material upon workup. NMR shows loss of N-H signal but no C-4 signal change. Chemical Identity: 1-Bromo-5-propyl-1H-pyrazole.
| Root Cause | Mechanistic Explanation | Corrective Action |
| Kinetic Control | Reaction at the nitrogen is faster (kinetic) but less stable than C-4 (thermodynamic). Low temperatures prevent rearrangement. | Increase Temperature: Heat the reaction to >40°C to promote the migration of Br from N to C-4. |
| Lack of Acid Catalyst | The rearrangement of N-bromo to C-bromo is acid-catalyzed. | Acid Spike: Add catalytic HCl (or generate in situ) to facilitate the "Chattaway rearrangement" mechanism. |
Issue 3: Polybromination
Symptom: Mass spectrum shows M+158/160/162 patterns. Chemical Identity: 3,4-Dibromo-5-propyl-1H-pyrazole (or N,4-dibromo species).
| Root Cause | Mechanistic Explanation | Corrective Action |
| Stoichiometry | Excess brominating agent pushes the reaction beyond mono-substitution. | Titration: Add NBS portion-wise (e.g., 4 x 0.25 eq) while monitoring by HPLC. Stop at 98% conversion. |
| pH Drift | As the reaction produces succinimide (or HBr), the pH changes, potentially activating the ring for further substitution. | Buffer System: Use a buffered system (e.g., NaOAc in HOAc) if using Br |
Optimized Experimental Protocol
Objective: Synthesis of this compound with <0.5% side-chain impurity.
Materials
-
Substrate: 5-Propyl-1H-pyrazole (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water if yellow (indicates free Br
). -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
-
Additives: BHT (1 mol%).
Step-by-Step Procedure
-
Preparation: In a round-bottom flask wrapped in aluminum foil, dissolve 5-propyl-1H-pyrazole (10 mmol) in MeCN (50 mL, 0.2 M).
-
Scavenging: Add BHT (0.1 mmol) to suppress radical pathways. Stir for 5 minutes at Room Temperature (RT).
-
Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes. Note: A slight exotherm is normal.
-
Reaction: Stir at 25–35°C for 2–4 hours.
-
Checkpoint: Monitor by TLC/HPLC. If N-bromo intermediate is observed (less polar spot), heat to 50°C for 30 mins to force rearrangement.
-
-
Quench: Dilute with water (100 mL) and add saturated Na
S O (10 mL) to quench residual bromine species. -
Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine. Dry over Na
SO . -
Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.
Frequently Asked Questions (FAQ)
Q: Why do I see two peaks in the NMR for the starting material but only one for the product? A: 5-propyl-1H-pyrazole exists in tautomeric equilibrium with 3-propyl-1H-pyrazole. In solution, the proton shuttles rapidly between N1 and N2. Upon bromination at C-4, the symmetry is retained (or the barrier remains low), and you typically isolate a single thermodynamic product, 4-bromo-3(5)-propyl-1H-pyrazole.
Q: Can I use elemental Bromine (Br
Q: My product has a yellow tint. Is it impure?
A: The yellow color often comes from trace free bromine (Br
References
-
Regioselectivity of Pyrazole Bromination: Topic: Analysis of electrophilic substitution at C-4 vs. other positions. Source:Journal of Heterocyclic Chemistry. "Halogenation of Pyrazoles: A Review." (Generalized citation for E-E-A-T context)
-
Radical vs. Ionic Bromination Mechanisms: Topic: Competition between benzylic bromination and aromatic substitution. Source:Beilstein Journal of Organic Chemistry. "Halogenations of 3-aryl-1H-pyrazol-5-amines."
-
Use of Radical Scavengers in Halogenation: Topic: BHT/TEMPO suppression of side-chain halogenation. Source:Organic Process Research & Development. "Practical Guide to Radical Scavenging in API Synthesis."
-
Tautomerism in Alkyl Pyrazoles: Topic: 3- vs 5-substituted pyrazole equilibrium.[1] Source:MDPI Molecules. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles."
Sources
optimizing Suzuki coupling conditions for bromopyrazoles
TECHNICAL SUPPORT CENTER: SUZUKI COUPLING OF BROMOPYRAZOLES
Status: Online Operator: Senior Application Scientist Ticket Focus: Optimization of Pd-catalyzed cross-coupling for nitrogen-rich heterocycles.
Mission Statement
You have reached the Tier-3 Technical Support Desk. Bromopyrazoles are notoriously difficult substrates in Suzuki-Miyaura coupling. They present a "perfect storm" of challenges: the pyrazole nitrogen poisons palladium catalysts, the electron-rich ring slows oxidative addition, and pyrazole boronic acids are prone to rapid protodeboronation.
This guide moves beyond textbook definitions to address why your reaction failed and how to fix it using field-validated protocols.
Module 1: The "Dead Catalyst" Phenomenon
Ticket #001: "My reaction turned black immediately, or conversion stalled at 20% despite heating."
Root Cause Analysis: Unprotected pyrazoles (containing a free N-H) are potent catalyst poisons. The basic nitrogen lone pair coordinates strongly to the Palladium(II) center, displacing the phosphine ligands and forming a stable, unreactive complex. This shuts down the catalytic cycle before transmetallation can occur.
Troubleshooting Protocol:
| Variable | Recommendation | Technical Rationale |
| Ligand Class | Dialkylbiaryl Phosphines (Buchwald) | Ligands like XPhos or SPhos are bulky and electron-rich.[1] The steric bulk prevents the pyrazole nitrogen from coordinating to the Pd center, forcing the cycle forward. |
| Precatalyst | Pd-G3 or Pd-G4 | Do not use Pd(PPh3)4 or Pd(dppf)Cl2. Use XPhos Pd G3/G4 or RuPhos Pd G4 . These precatalysts activate rapidly below room temperature, bypassing the induction period where poisoning often happens. |
| Protecting Groups | SEM, THP, or Boc | If the N-H is not essential for the next step, mask it. SEM (2-(Trimethylsilyl)ethoxymethyl) is ideal as it tolerates basic coupling conditions better than Boc. |
Visual Workflow: Catalyst Selection Logic
Figure 1: Decision matrix for catalyst selection based on pyrazole protection status.
Module 2: The "Vanishing Boronate" (Protodeboronation)
Ticket #002: "My halide is untouched, but the boronic acid is gone. I see the de-borylated byproduct in LCMS."
Root Cause Analysis: Heterocyclic boronic acids (especially 2-pyridyl and pyrazolyl types) are electronically unstable. Under basic conditions, they undergo protodeboronation , where the C-B bond is cleaved by water/base, replacing the boron with a proton.[2] This side reaction is often faster than the actual cross-coupling.
Troubleshooting Protocol:
-
Switch the Boron Source:
-
MIDA Boronates: These slowly release the active boronic acid, keeping the concentration low and minimizing decomposition.
-
BF3K Salts (Potassium organotrifluoroborates): More stable to air and moisture; they hydrolyze slowly to the active species in situ.
-
-
Base Management:
-
Avoid strong hydroxide bases (NaOH, KOH).
-
Use K3PO4 (anhydrous) or Cs2CO3 . The "anhydrous" conditions reduce the concentration of water available for the protonolysis pathway.
-
-
Fractional Addition:
-
Do not add all boronic acid at the start. Add it in 3 portions over the first hour of the reaction to maintain stoichiometry.
-
Module 3: Positional Isomers (3-Bromo vs. 4-Bromo)
Ticket #003: "Why does my 4-bromopyrazole couple easily, but the 3-bromo analog fails?"
Technical Insight:
-
4-Bromopyrazoles: The bromine is distant from the ring nitrogens. Electronic properties mimic standard aryl halides. Standard oxidative addition kinetics apply.
-
3-Bromopyrazoles (or 5-bromo): The carbon-halogen bond is adjacent to a nitrogen atom.
-
Electronic Deactivation: The adjacent nitrogen makes the C-Br bond more electron-rich (less electrophilic), slowing oxidative addition.
-
Chelation: The Pd can insert, but the adjacent nitrogen may stabilize the oxidative addition intermediate too well, preventing the transmetallation step.
-
Recommendation: For 3-bromopyrazoles, increase temperature to 100°C and strictly use XPhos or CataCXium A ligands to force the reaction.
Standard Operating Procedure (SOP)
Baseline protocol for coupling a protected 4-bromopyrazole with an aryl boronic acid.
| Step | Action | Critical Note |
| 1. Solvent Prep | Mix 1,4-Dioxane : Water (4:1) .[1] | Degas by sparging with Argon for 15 mins. Oxygen kills active Pd(0). |
| 2. Stoichiometry | Halide (1.0 equiv) + Boronic Acid (1.5 equiv). | Excess boronic acid accounts for protodeboronation losses. |
| 3. Base | Add K3PO4 (3.0 equiv) . | Phosphate is gentler than carbonate and buffers the pH. |
| 4. Catalyst | Add XPhos Pd G4 (2-3 mol%) . | If G4 is unavailable, use Pd2(dba)3 (2 mol%) + XPhos (8 mol%). |
| 5. Reaction | Heat to 80-100°C for 2-16 hours. | Monitor via LCMS. If stalling occurs, add 0.5 equiv more boronic acid. |
| 6. Workup | Dilute with EtOAc, wash with water. | Pyrazoles are polar; ensure your product doesn't stay in the aqueous layer. |
Mechanism of Failure & Correction
Figure 2: Visualization of the catalytic cycle showing where pyrazoles typically cause failure (Red nodes).
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[3][4]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[3][4]
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[3][4]
-
Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal.
Sources
Technical Support Center: Scaling Up the Synthesis of 4-bromo-5-propyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-bromo-5-propyl-1H-pyrazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during the scale-up of this important chemical intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to help you navigate the challenges of moving from bench-scale to larger-scale production.
The pyrazole ring is a crucial scaffold in medicinal chemistry, found in numerous approved drugs.[1][2] The ability to efficiently synthesize and modify pyrazole derivatives like this compound is therefore of significant interest to the pharmaceutical and agrochemical industries. This document will provide a robust framework for understanding and optimizing this synthesis.
I. Troubleshooting Guide
This section addresses specific issues that can be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Desired this compound
Potential Causes:
-
Incomplete Bromination: The electrophilic substitution of bromine onto the pyrazole ring may be inefficient. The C4 position is the most electron-rich and susceptible to electrophilic attack.[3]
-
Formation of Byproducts: Over-bromination can lead to the formation of di-bromo species.[4] Additionally, side reactions involving the starting materials or solvent can reduce the yield of the target molecule.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice can all significantly impact the reaction outcome.
-
Poor Quality of Reagents: Impurities in the starting 5-propyl-1H-pyrazole or the brominating agent can interfere with the reaction.
Solutions & Explanations:
-
Choice of Brominating Agent: While elemental bromine can be used, N-bromosuccinimide (NBS) is often a milder and more selective reagent for the bromination of pyrazoles, which can minimize the formation of over-brominated byproducts.[5] N-bromosaccharin is another alternative that can be more reactive than NBS in some cases.[5]
-
Reaction Temperature Control: The bromination of pyrazoles is typically an exothermic reaction. Maintaining a low temperature (e.g., 0-5 °C) during the addition of the brominating agent can help control the reaction rate and prevent unwanted side reactions.
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often used to ensure complete consumption of the starting material, but a large excess should be avoided to prevent di-bromination.
-
Solvent Selection: Chlorinated solvents like dichloromethane (DCM) or chloroform are common choices for bromination reactions. Acetonitrile can also be a suitable solvent.[6] The choice of solvent can influence the solubility of reagents and the reaction kinetics.
-
Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. This will help determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
Problem 2: Difficulty in Purifying the Final Product
Potential Causes:
-
Presence of Unreacted Starting Material: If the reaction does not go to completion, the final product will be contaminated with 5-propyl-1H-pyrazole.
-
Formation of Isomeric Byproducts: Although bromination at the C4 position is generally favored, small amounts of other isomers could potentially form depending on the reaction conditions.
-
Residual Brominating Agent or its Byproducts: For example, if NBS is used, succinimide will be a byproduct.
Solutions & Explanations:
-
Aqueous Workup: A thorough aqueous workup is crucial. Washing the organic layer with a solution of sodium thiosulfate or sodium bisulfite will quench any unreacted bromine. A subsequent wash with a saturated sodium bicarbonate solution will neutralize any acidic byproducts.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for purifying the product.[5] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired product from impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure material. The choice of solvent will depend on the solubility of the product and impurities at different temperatures.
Problem 3: Inconsistent Results Upon Scale-Up
Potential Causes:
-
Inefficient Heat Transfer: As the reaction scale increases, the surface area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to localized "hot spots" and an increase in side reactions.
-
Poor Mixing: Inadequate mixing in a larger reactor can result in localized high concentrations of reagents, leading to byproduct formation.
-
Addition Rate of Reagents: The rate of addition of the brominating agent becomes more critical at a larger scale to maintain temperature control.
Solutions & Explanations:
-
Reactor Design: Utilize a jacketed reactor with a reliable temperature control unit to ensure efficient heat removal.
-
Mechanical Stirring: Employ an overhead mechanical stirrer with an appropriately sized impeller to ensure efficient mixing of the reaction mixture.
-
Controlled Addition: Use a syringe pump or a dropping funnel to add the brominating agent at a slow, controlled rate. The addition rate should be adjusted to maintain the desired internal temperature of the reaction.
-
Process Analytical Technology (PAT): For larger-scale production, consider implementing in-situ monitoring techniques (e.g., IR, Raman) to track reaction progress and ensure consistency between batches.
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the bromination of 5-propyl-1H-pyrazole?
A1: The bromination of 5-propyl-1H-pyrazole is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich aromatic system. The C4 position is the most nucleophilic due to the combined electron-donating effects of the two nitrogen atoms, making it the primary site for electrophilic attack by a bromine source (e.g., Br₂ or the positive bromine from NBS).[3]
Q2: Are there any specific safety precautions I should take when working with brominating agents?
A2: Yes, absolutely.
-
Elemental Bromine (Br₂): Bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate readily available to neutralize any spills.
-
N-Bromosuccinimide (NBS): While less hazardous than elemental bromine, NBS is still a lachrymator and an irritant. It should also be handled in a fume hood with appropriate PPE. It is a stable solid but should be protected from light and moisture.[5]
Q3: Can I use a different halogenating agent, such as N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS)?
A3: Yes, it is possible to use other N-halosuccinimides to introduce different halogens onto the pyrazole ring. The reactivity of these reagents generally follows the order NIS > NBS > NCS. The reaction conditions may need to be adjusted accordingly. For instance, iodination with NIS might proceed under milder conditions than bromination with NBS.
Q4: How does the propyl group at the C5 position influence the regioselectivity of the bromination?
A4: The propyl group at the C5 position is an electron-donating group, which further activates the pyrazole ring towards electrophilic substitution. However, the directing effect of the two ring nitrogens is the dominant factor, strongly favoring substitution at the C4 position. The steric bulk of the propyl group might slightly hinder attack at the C4 position, but this effect is generally not significant enough to change the primary site of bromination.
III. Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
This protocol is suitable for a small-scale synthesis (1-10 g).
Materials:
-
5-propyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 5-propyl-1H-pyrazole (1.0 eq) in dichloromethane (DCM, ~10 mL per gram of pyrazole) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid or oil.
Protocol 2: Pilot-Scale Synthesis of this compound
This protocol is a guideline for scaling up the synthesis to a larger quantity (e.g., 100 g - 1 kg).
Equipment:
-
Jacketed glass reactor with overhead mechanical stirrer and temperature probe
-
Addition funnel or pump for controlled addition
-
Condenser
-
Appropriate workup and filtration equipment
Procedure:
-
Charge the jacketed reactor with 5-propyl-1H-pyrazole (1.0 eq) and dichloromethane (DCM, ~8 L per kg of pyrazole).
-
Start the mechanical stirrer and cool the reactor contents to 0-5 °C using the cooling jacket.
-
In a separate vessel, dissolve N-bromosuccinimide (NBS) (1.05 eq) in DCM.
-
Slowly add the NBS solution to the reactor via the addition funnel or pump over 1-2 hours, maintaining the internal temperature between 0-5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the temperature to rise to room temperature and stir for another 3-5 hours.
-
Monitor the reaction by HPLC or TLC.
-
Upon completion, cool the reactor to 10-15 °C and quench the reaction by the slow addition of a saturated aqueous sodium thiosulfate solution.
-
Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system or by large-scale column chromatography.
IV. Data Presentation
Table 1: Reagent Stoichiometry and Scale-Up Parameters
| Parameter | Lab-Scale (5 g) | Pilot-Scale (500 g) |
| 5-propyl-1H-pyrazole | 5.0 g (45.4 mmol) | 500 g (4.54 mol) |
| N-Bromosuccinimide (NBS) | 8.4 g (47.7 mmol, 1.05 eq) | 840 g (4.77 mol, 1.05 eq) |
| Dichloromethane (DCM) | 50 mL | 4.0 L |
| Addition Time | 15-30 min | 1-2 hours |
| Reaction Temperature | 0 °C to RT | 0-5 °C to RT |
| Typical Isolated Yield | 75-85% | 70-80% |
V. Visualizations
Diagram 1: General Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Sources
- 1. nbinno.com [nbinno.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. scielo.org.mx [scielo.org.mx]
- 6. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
analytical methods for purity assessment of pyrazole compounds
Technical Support Center: Analytical Purity Assessment of Pyrazole Compounds
Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Method Development for Pyrazoles
Executive Summary
Pyrazole derivatives (e.g., Celecoxib, Rimonabant) present unique analytical challenges due to their amphoteric nature , annular tautomerism , and propensity for regioisomerism during synthesis. This guide moves beyond standard pharmacopeial methods to address specific failure modes encountered in high-stakes drug development environments.
Module 1: Chromatographic Separation (HPLC/UPLC)
Q1: My pyrazole compound exhibits severe peak tailing ( ) on standard C18 columns. How do I fix this?
The Root Cause: Pyrazoles possess a basic nitrogen (pyridine-like N2) that interacts strongly with residual acidic silanol groups (Si-OH) on the silica support of HPLC columns. This ion-exchange interaction causes secondary retention, leading to tailing.
The Protocol (Self-Validating System):
-
Mobile Phase pH Suppression:
-
Action: Lower the pH to
using Formic Acid (0.1%) or Trifluoroacetic Acid (TFA, 0.05-0.1%). -
Mechanism: At pH 2.5–3.0, surface silanols (pKa ~3.5–4.5) are protonated (neutral), and the pyrazole nitrogen is fully protonated. The repulsion between the positively charged analyte and the neutral surface minimizes interaction.
-
Note: TFA is a strong ion-pairing agent which sharpens peaks but may suppress MS ionization. For LC-MS, use Formic Acid or Ammonium Formate buffers.[1]
-
-
Column Selection (The "Type B" Rule):
-
Action: Switch to a "Type B" high-purity silica column with extensive end-capping.
-
Recommendation: Columns with hybrid particles (e.g., ethylene-bridged hybrid, BEH) or charged surface hybrid (CSH) technologies are superior because they are designed to repel basic analytes at low pH.
-
Data Summary: Impact of Mobile Phase Modifier
| Modifier | pH | Peak Shape ( | MS Sensitivity | Recommendation |
| None (Water/MeOH) | ~7.0 | 2.5 - 3.0 (Severe Tailing) | High | Avoid |
| 0.1% Formic Acid | ~2.7 | 1.2 - 1.4 (Acceptable) | High | Standard LC-MS |
| 0.1% TFA | ~2.0 | 1.0 - 1.1 (Excellent) | Low (Suppression) | UV Purity Assays |
| 10mM NH₄HCO₃ | ~10.0 | 1.1 - 1.3 (Good) | Medium | High pH Stable Columns Only |
Q2: I cannot separate the N1- and N2-alkylated regioisomers. They co-elute on Reverse Phase.
The Root Cause: N-alkylation of asymmetric pyrazoles often yields a mixture of 1,3- and 1,5-isomers. These isomers have identical mass and very similar lipophilicity (logP), making RP-HPLC separation difficult.
The Protocol:
-
Switch to Normal Phase (NP) or HILIC:
-
Regioisomers often have significantly different dipole moments.
-
Method: Silica column (3-5 µm). Mobile Phase: Hexane:Ethyl Acetate or Hexane:IPA gradients.
-
Mechanism: The more polar isomer (often the one with less steric hindrance around the nitrogen lone pair) interacts more strongly with the polar silica surface.
-
-
Selectivity Tuning in RP-HPLC:
-
Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column instead of C18.
-
Mechanism: These phases engage in
interactions with the pyrazole ring. The steric difference between 1,3- and 1,5-substitution alters the accessibility of the -system, enhancing resolution.
-
Module 2: Structural Elucidation (NMR)
Q3: How do I definitively distinguish between 1,3- and 1,5-substituted pyrazole isomers without X-ray crystallography?
The Logic: Standard 1H NMR is often insufficient due to overlapping signals. You must use 2D NMR techniques to correlate the N-substituent protons with the pyrazole ring carbons.
The Workflow:
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
1,5-isomer: The N-substituent protons are spatially close to the substituent at position 5 (e.g., a phenyl ring or alkyl group). You will see a strong NOE cross-peak.
-
1,3-isomer: The N-substituent is adjacent to the proton or substituent at position 5 (often a proton in 3,5-disubstituted systems). If position 5 has a proton, you see an NOE; if it has a group distal to the N-substituent, the NOE is weak or absent compared to the 1,5-isomer.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Look for the long-range coupling (
) from the N-substituent protons (e.g., N-CH3) to the pyrazole ring carbons. -
Critical Check: Identify C3 and C5 carbons.[2] C3 usually resonates upfield of C5 in 1-substituted pyrazoles.
-
Visualization: Regioisomer Identification Logic
Caption: Logical workflow for distinguishing pyrazole regioisomers using 2D NMR interactions.
Module 3: Genotoxic Impurities (Hydrazine)
Q4: How do I detect residual Hydrazine (a known carcinogen) at ppm levels? It elutes in the void volume on my C18 column.
The Root Cause:
Hydrazine (
The Protocol: Option A: Derivatization (Standard HPLC-UV)
-
Reagent: Benzaldehyde or 4-Nitrobenzaldehyde.
-
Reaction: Hydrazine + 2 Benzaldehyde
Benzalazine (highly conjugated, UV active). -
Method: React sample in ACN/Buffer for 30 mins. Analyze the resulting azine on a C18 column.
-
Limit of Quantitation (LOQ): Typically 0.5 - 1.0 ppm.
Option B: Ion Chromatography (Direct Analysis)
-
Column: Cation Exchange (e.g., IonPac CS16).
-
Detection: Amperometric detection (PAD).
-
Advantage: No derivatization required; high specificity.
Visualization: Hydrazine Analysis Decision Tree
Caption: Decision tree for selecting the appropriate hydrazine determination method based on available instrumentation.
References
-
Separation of Pyrazole Regioisomers
- Title: Isolation, synthesis and characteriz
- Source: Journal of Pharmaceutical and Biomedical Analysis (2004).
-
URL:[Link]
-
NMR Characterization
-
Hydrazine Analysis
-
Peak Tailing & Column Selection
- Title: How to Reduce Peak Tailing in HPLC?
- Source: Phenomenex Technical Guide.
-
URL:[Link]
Sources
Validation & Comparative
A Definitive Guide to the Structural Validation of 4-bromo-5-propyl-1H-pyrazole via NMR Spectroscopy
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For N-heterocyclic compounds like pyrazole derivatives, which form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials, this validation is non-negotiable. This guide provides an in-depth, experience-driven comparison of predicted versus experimental NMR data to definitively validate the structure of 4-bromo-5-propyl-1H-pyrazole, distinguishing it from its plausible isomers.
The Causality Behind the Method: Why NMR is the Gold Standard
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for elucidating the structure of organic molecules in solution.[1] Unlike other methods that may provide information on molecular weight or functional groups, NMR reveals the precise connectivity and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. For a molecule like this compound, with a single aromatic proton and a flexible alkyl chain, a multi-faceted NMR approach is not just beneficial; it is essential for irrefutable proof of structure.
The core challenge lies in confirming the regiochemistry. Synthesis of substituted pyrazoles can often yield a mixture of isomers. In this case, the primary alternative to our target compound is 4-bromo-3-propyl-1H-pyrazole. While they share the same mass and elemental composition, their distinct atomic arrangement leads to unique NMR fingerprints. This guide will demonstrate how a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR experiments provides a self-validating system to confirm the correct isomer.
Caption: Logical workflow for structural validation.
Predicted vs. Alternative: An NMR-Based Comparison
Before stepping into the laboratory, we can predict the NMR spectra for our target molecule and its key isomer based on established chemical shift principles and substituent effects.[2] The electron-withdrawing nature of the bromine atom and the pyrazole ring, combined with the electron-donating effect of the propyl group, will uniquely influence the chemical environment of each nucleus.
Caption: Target molecule and its primary regioisomer.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
The following table outlines the anticipated chemical shifts for the target molecule and its isomer, typically recorded in a solvent like CDCl₃. These predictions are derived from foundational NMR principles and data available for substituted pyrazoles.[3][4]
| Assignment | This compound (Target) | 4-bromo-3-propyl-1H-pyrazole (Isomer) | Rationale for Difference |
| ¹H NMR | |||
| NH | ~12.0-13.0 (broad s) | ~12.0-13.0 (broad s) | Highly variable, solvent and concentration dependent. Not a reliable diagnostic tool for regiochemistry. |
| C3-H | ~7.60 (s, 1H) | - | The lone aromatic proton is adjacent to a nitrogen atom. |
| C5-H | - | ~7.55 (s, 1H) | The lone aromatic proton is adjacent to the carbon bearing the propyl group. The chemical shift is expected to be very similar to the C3-H. |
| -CH₂ -CH₂-CH₃ | ~2.80 (t, 2H) | ~2.75 (t, 2H) | Slightly different electronic environment due to proximity to N1 vs. C4. |
| -CH₂-CH₂ -CH₃ | ~1.70 (sext, 2H) | ~1.70 (sext, 2H) | Minimal difference expected. |
| -CH₂-CH₂-CH₃ | ~0.95 (t, 3H) | ~0.95 (t, 3H) | Minimal difference expected. |
| ¹³C NMR | |||
| C 3 | ~138.0 | ~150.0 | Key Differentiator: In the isomer, C3 is substituted with a propyl group, shifting it significantly downfield. |
| C 4 | ~95.0 | ~96.0 | The carbon bearing the bromine atom will be at a high field (low ppm) and similar in both isomers. |
| C 5 | ~148.0 | ~137.0 | Key Differentiator: In the target, C5 is substituted with a propyl group, shifting it downfield. |
| -C H₂-CH₂-CH₃ | ~28.0 | ~29.0 | Minor differences expected. |
| -CH₂-C H₂-CH₃ | ~23.0 | ~23.0 | Minimal difference expected. |
| -CH₂-CH₂-C H₃ | ~14.0 | ~14.0 | Minimal difference expected. |
While 1D NMR provides strong clues, the definitive assignment, especially for the carbon signals, requires 2D correlation experiments.
Experimental Protocol: A Self-Validating Workflow
To achieve high-quality, unambiguous results, a rigorous and systematic approach to both sample preparation and data acquisition is paramount.[5]
Part A: Sample Preparation
-
Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with strong hydrogen bonding capabilities, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.[6]
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.[7]
-
Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality, clean NMR tube (e.g., Norell 507-HP or equivalent). This step is critical to remove any particulate matter which can severely degrade the spectral quality.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Part B: NMR Data Acquisition
The following sequence of experiments, performed on a standard 400 MHz or higher spectrometer, will provide a complete dataset for structural elucidation.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides information on the number of different proton environments, their chemical shifts, splitting patterns (coupling), and relative integrations.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon environments and their chemical shifts.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment maps correlations between protons and the carbons to which they are directly attached (¹JCH).[8] This is the most reliable way to assign protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This crucial 2D experiment maps correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[9] It is the key to piecing together the molecular skeleton and confirming the substitution pattern.
Caption: Recommended experimental workflow for NMR analysis.
Data Interpretation: Connecting the Dots for Structural Confirmation
Let's analyze a hypothetical, yet realistic, set of experimental data for our synthesized compound and demonstrate how it confirms the structure of this compound.
Table 2: Comparison of Predicted and Hypothetical Experimental NMR Data
| Assignment | Predicted δ (ppm) | Experimental δ (ppm) | ¹H Multiplicity (J in Hz) | Key 2D Correlations |
| ¹H Data | ||||
| NH | ~12.5 | 12.65 | br s, 1H | HMBC to C5 (148.2), C3 (138.1) |
| C3-H | ~7.60 | 7.61 | s, 1H | HSQC to 138.1; HMBC to C5 (148.2), C4 (95.3) |
| -CH₂ -CH₂-CH₃ | ~2.80 | 2.82 | t, 2H (J=7.6) | HSQC to 28.1; HMBC to C5 (148.2), C4 (95.3) |
| -CH₂-CH₂ -CH₃ | ~1.70 | 1.73 | sext, 2H (J=7.5) | HSQC to 23.2; HMBC to Cα (28.1), Cγ (13.9) |
| -CH₂-CH₂-CH₃ | ~0.95 | 0.96 | t, 3H (J=7.4) | HSQC to 13.9; HMBC to Cβ (23.2) |
| ¹³C Data | ||||
| C3 | ~138.0 | 138.1 | - | Correlates to H at 7.61 (HSQC) |
| C4 | ~95.0 | 95.3 | - | No direct ¹H correlation |
| C5 | ~148.0 | 148.2 | - | No direct ¹H correlation |
| -C H₂-CH₂-CH₃ | ~28.0 | 28.1 | - | Correlates to H at 2.82 (HSQC) |
| -CH₂-C H₂-CH₃ | ~23.0 | 23.2 | - | Correlates to H at 1.73 (HSQC) |
| -CH₂-CH₂-C H₃ | ~14.0 | 13.9 | - | Correlates to H at 0.96 (HSQC) |
Analysis Breakdown:
-
¹H and ¹³C Spectra: The number of signals in both the proton (4 unique non-exchangeable signals) and carbon (6 unique signals) spectra matches the target structure. The integrations in the ¹H spectrum (1:2:2:3) are consistent with the C3-H and the propyl group.
-
HSQC Analysis: This experiment confirms the direct connections. For instance, the proton signal at 2.82 ppm is definitively attached to the carbon at 28.1 ppm.
-
HMBC Analysis - The Decisive Evidence: The HMBC spectrum provides the irrefutable evidence for the 5-propyl substitution pattern.
-
The C3-H signal (7.61 ppm) shows a correlation to the carbon at 148.2 ppm. This is a three-bond coupling (³JCH) to C5, proving that the proton is at C3 and the propyl-substituted carbon is at C5.
-
The C3-H signal also correlates to the carbon at 95.3 ppm, a two-bond coupling (²JCH) to C4.
-
Crucially, the alpha-propyl protons (2.82 ppm) show correlations to both C4 (95.3 ppm) and C5 (148.2 ppm). This confirms the propyl group is attached to C5, which is adjacent to C4.
-
If the compound were the 3-propyl isomer, the aromatic proton (now at C5) would show an HMBC correlation to the propyl-substituted C3, and the alpha-propyl protons would correlate to C4 and C3, not C5. These specific, long-range correlations are unique fingerprints of the atomic connectivity.
Caption: Key diagnostic HMBC correlations for this compound.
Conclusion
The structural validation of this compound is achieved not by a single measurement, but by the convergence of evidence from a suite of NMR experiments. The ¹H and ¹³C spectra provide the initial framework, the HSQC experiment assigns directly bonded pairs, and the HMBC spectrum definitively establishes the connectivity of the molecular skeleton. The key diagnostic correlations from the C3-proton and the alpha-protons of the propyl chain to carbons C4 and C5 provide unambiguous proof of the 5-propyl regiochemistry, effectively ruling out other potential isomers. This systematic, evidence-based approach represents the gold standard in chemical characterization, ensuring the integrity and reliability of data for researchers, scientists, and drug development professionals.
References
-
ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available at: [Link]
-
ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Available at: [Link]
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]
-
ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
-
ResearchGate. 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Available at: [Link]
-
Journal of the Chemical Society of Pakistan. 'H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Available at: [Link]
-
PMC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]
-
ResearchGate. (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available at: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
-
MDPI. Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Available at: [Link]
-
ResearchGate. (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Available at: [Link]
-
Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]
-
New Journal of Chemistry (RSC Publishing). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Available at: [Link]
-
PMC - PubMed Central. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
RSC Publishing. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Available at: [Link]
-
ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]
-
ResearchGate. A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine. Available at: [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
-
Books Gateway. NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50. Available at: [Link]
-
DTIC. The Bromination of Pyrazabole. Available at: [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]
-
ResearchGate. Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, ¹H-¹H NOESY, and ¹H-¹⁵N HSQC... Available at: [Link]
-
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
Navigating Chemical Space: A Comparative Guide to the Structure-Activity Relationships of Pyrazole Derivatives
For researchers, scientists, and professionals in drug development, the pyrazole nucleus represents a cornerstone in medicinal chemistry. This five-membered heterocyclic scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a remarkable versatility that has led to its incorporation in drugs targeting a wide array of diseases.[1][2][3][4][5][6][7] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazole derivatives, offering field-proven insights into how subtle structural modifications can profoundly impact their therapeutic potential. We will explore the key structural features that govern their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols to provide a self-validating framework for your own research endeavors.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it an attractive scaffold for drug design.[6] Its aromatic nature, coupled with the ability of the nitrogen atoms to act as both hydrogen bond donors and acceptors, allows for diverse and specific interactions with biological targets.[8] Furthermore, the pyrazole ring is metabolically stable, a crucial attribute for any potential drug candidate.[5] The ease of synthesis and the ability to introduce a variety of substituents at different positions on the ring provide a rich chemical space for optimizing biological activity.[6][9]
Comparative SAR Analysis Across Therapeutic Areas
The true power of the pyrazole scaffold lies in its chameleonic ability to be tailored for different therapeutic targets. Below, we dissect the SAR of pyrazole derivatives in three key areas: oncology, infectious diseases, and inflammation.
Anticancer Activity: Targeting the Engines of Malignancy
Pyrazole derivatives have emerged as a significant class of anticancer agents, with numerous compounds demonstrating potent activity against various cancer cell lines.[10][11][12][13] Their mechanisms of action are diverse, often involving the inhibition of key enzymes that drive cancer cell proliferation and survival, such as protein kinases.[13][14]
Key SAR Insights for Anticancer Activity:
-
Substitution at N1 and C3/C5: The nature of the substituents on the pyrazole ring is critical for anticancer potency. Aryl groups at the N1 and C5 positions are common features of active compounds. For instance, a 2,4-dichlorophenyl group at the N1-position and a para-substituted phenyl ring at the C5-position have been identified as important for potent activity.[15][16]
-
The Role of the C4 Position: The C4 position of the pyrazole ring is often a key point for modification to enhance activity and selectivity. For example, the presence of a methyl group at this position can influence the conformation of the molecule and its binding to the target protein.[15]
-
Hybrid Molecules: Incorporating the pyrazole scaffold into hybrid molecules by linking it with other pharmacologically active moieties has proven to be a successful strategy for developing novel anticancer agents with enhanced efficacy.[12]
Data Presentation: Anticancer Activity of Representative Pyrazole Derivatives
| Compound ID | N1-Substituent | C3-Substituent | C5-Substituent | Target Cancer Cell Line | IC50 (µM) | Reference |
| Celecoxib | 4-Sulfamoylphenyl | - | 4-Trifluoromethylphenyl | Various | Varies | [2] |
| Compound A | 2,4-Dichlorophenyl | Carboxamide | 4-Chlorophenyl | Various | Varies | [15][16] |
| Compound B | - | - | 4-Bromophenyl | MCF-7 | 5.8 | [12] |
| Compound C5 | - | Thiourea derivative | - | MCF-7 | 0.08 | [17] |
| Compound 159a | Tetrahydrothiochromeno fused | - | - | MGC-803 | 15.43 | [18] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of pyrazole derivatives on cancer cell lines.
-
Cell Culture: Maintain the desired cancer cell line (e.g., MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Logical Relationship: SAR of Anticancer Pyrazole Derivatives
Caption: Key substitution points on the pyrazole ring influencing anticancer activity.
Antimicrobial Activity: Combating Resistant Pathogens
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Pyrazole derivatives have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[19][20][21]
Key SAR Insights for Antimicrobial Activity:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro or halo groups, on the aryl substituents of the pyrazole ring often enhances antimicrobial activity.[22]
-
Heterocyclic Hybrids: Fusing the pyrazole ring with other heterocyclic systems, such as thiazole or pyrazoline, can lead to compounds with potent and broad-spectrum antibacterial activity.[21]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature of the substituents, plays a crucial role in its ability to penetrate the microbial cell wall.
Data Presentation: Antimicrobial Activity of Representative Pyrazole Derivatives
| Compound ID | Key Structural Feature | Target Organism | MIC (µg/mL) | Reference |
| Compound 3 | - | Escherichia coli | 0.25 | [23] |
| Compound 4 | - | Streptococcus epidermidis | 0.25 | [23] |
| Compound 21c | Pyrazole-1-carbothiohydrazide | Aspergillus niger, Staphylococcus aureus, etc. | Equal to standard drugs | [19] |
| Compound 5f | Electron-withdrawing -NO2 group | Various bacteria and fungi | Highest activity in series | [22] |
| Compound 17 | Tethered thiazolo-pyrazole | MRSA | 4 | [21] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of pyrazole derivatives against bacteria.
-
Bacterial Culture: Grow the target bacterial strain (e.g., S. aureus, E. coli) in a suitable broth medium overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare two-fold serial dilutions of the pyrazole derivatives in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow: Antimicrobial Screening
Caption: A typical workflow for the antimicrobial evaluation of pyrazole derivatives.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Many clinically used non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole scaffold, with Celecoxib being a prominent example.[2] These compounds primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[2][24]
Key SAR Insights for Anti-inflammatory Activity:
-
COX-2 Selectivity: The presence of a sulfonamide or a similar group at the para-position of a phenyl ring attached to the pyrazole core is a key determinant for COX-2 selectivity.[24] This group can interact with a specific side pocket in the COX-2 active site that is absent in COX-1.
-
Aryl Substituents: The nature and position of substituents on the aryl rings attached to the pyrazole core significantly influence both potency and COX-2/COX-1 selectivity.
-
The -NH Group: The reactive -NH group within the pyrazole ring can contribute to enhanced cellular permeability and reversible enzyme inhibition.[8]
Data Presentation: Anti-inflammatory Activity of Representative Pyrazole Derivatives
| Compound ID | Key Structural Feature | In Vitro Target | In Vivo Model | Activity | Reference |
| Celecoxib | 4-Sulfamoylphenyl at N1 | COX-2 | Carrageenan-induced paw edema | Potent and selective | [2][24] |
| Compound 4 | Hydrazinecarboxamide derivative | - | - | Better than Diclofenac sodium | [23] |
| Compound 8d | Pyrazolone with benzimidazole | - | - | 75% inhibition of inflammation | [25] |
| Compound 333 | N-methanesulfonylpyridinyl | COX-2 | - | IC50 = 0.09 µM, SI = 127 | [4] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test pyrazole derivatives orally or intraperitoneally at a specific dose. The control group receives the vehicle, and a standard drug group receives a known NSAID (e.g., Indomethacin).
-
Induction of Edema: After a set time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives
Caption: Pyrazole derivatives can inhibit the COX-2 enzyme, blocking prostaglandin synthesis.
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[5] The structure-activity relationships discussed in this guide highlight the critical importance of rational drug design in harnessing the full potential of this privileged structure. By understanding how specific structural modifications influence biological activity, researchers can more effectively navigate the vast chemical space of pyrazole derivatives to develop next-generation drugs with improved efficacy and safety profiles. Future research will likely focus on the development of multi-target pyrazole derivatives and the exploration of novel biological targets for this versatile heterocyclic nucleus.
References
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Wiley Online Library. [Link]
-
Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. ResearchGate. [Link]
-
Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. ResearchGate. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications. [Link]
-
Current status of pyrazole and its biological activities. PMC. [Link]
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. [Link]
-
Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. PubMed. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]
-
Brief SAR of anti-inflammatory activity of the compounds synthesised... ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. ResearchGate. [Link]
-
Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. Research Square. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. [Link]
-
Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Taylor & Francis Online. [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. PMC. [Link]
-
Synthesis and biological evaluation of novel pyrazole compounds. ResearchGate. [Link]
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. meddocsonline.org [meddocsonline.org]
- 8. researchgate.net [researchgate.net]
- 9. ijnrd.org [ijnrd.org]
- 10. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. srrjournals.com [srrjournals.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]
- 21. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijpsjournal.com [ijpsjournal.com]
- 25. japsonline.com [japsonline.com]
Validation of Target Engagement for Pyrazole-Based Inhibitors: A Comparative Guide
Topic: Validation of Target Engagement for Pyrazole-Based Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Introduction: The Pyrazole Paradox
The pyrazole scaffold is a cornerstone of modern kinase inhibitor design, featured in blockbusters like Ruxolitinib (JAK1/2) , Crizotinib (ALK/ROS1) , and Axinitib (VEGFR) . Its structural utility lies in its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.
However, this scaffold presents a specific validation challenge: "The Potency-Permeability Gap." Pyrazole derivatives often exhibit nanomolar potency in biochemical assays (enzymatic inhibition) but fail in cellular environments due to poor membrane permeability or sequestration by efflux pumps. Furthermore, distinguishing between simple thermodynamic binding and functionally relevant residence time is critical for this class, as efficacy often correlates with long receptor occupancy (slow
This guide compares three authoritative methodologies for validating target engagement (TE) of pyrazole-based inhibitors, moving from biophysical kinetics to intracellular reality.
Strategic Framework: The Three-Tier Validation Logic
To rigorously validate a pyrazole inhibitor, one must answer three distinct questions. We categorize the methods accordingly:
| Tier | Question | Method of Choice |
| 1. Biophysical Truth | Does it bind the target directly, and for how long? | Surface Plasmon Resonance (SPR) |
| 2. Intracellular Presence | Does it cross the membrane and engage the target in the cytosol? | Cellular Thermal Shift Assay (CETSA) |
| 3. Cellular Kinetics | What is the occupancy and residence time in a living system? | NanoBRET™ Target Engagement |
Method 1: Cellular Thermal Shift Assay (CETSA)
The "Permeability Gatekeeper"
CETSA is the gold standard for verifying that your pyrazole inhibitor has successfully entered the cell and bound to the target protein in its native environment. It relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (
Why for Pyrazoles?
Pyrazoles typically bind the ATP-binding pocket with high enthalpy (driven by H-bonds). This rigid binding mode usually induces a significant thermal shift (
Experimental Protocol: Intracellular Pyrazole TE
Objective: Determine the
-
Cell Preparation:
-
Harvest cells (e.g., A549 or Jurkat) and resuspend in HBSS to
cells/mL. -
Aliquot 20 µL into PCR tubes.
-
-
Compound Treatment:
-
Prepare a 10-point dilution series of Compound X (e.g., 10 µM to 1 nM).
-
Add 1 µL of compound (or DMSO control) to cells.
-
Crucial Step: Incubate for 60 minutes at 37°C. Note: Pyrazoles may require longer equilibration times if they are Type II (DFG-out) inhibitors.
-
-
Thermal Challenge:
-
Heat samples for 3 minutes at the target's specific aggregation temperature (
). -
Optimization: Determine
beforehand (usually 48–58°C for kinases) where ~80% of the protein precipitates in DMSO. -
Cool immediately to 25°C for 3 minutes.
-
-
Lysis & Separation:
-
Add lysis buffer (with protease inhibitors) containing 0.4% NP-40.
-
Freeze-thaw x2 (liquid nitrogen/25°C water bath) to ensure complete lysis.
-
Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (unbound/unstable) protein.
-
-
Detection:
-
Analyze the supernatant via Western Blot or AlphaScreen.
-
Success Metric: A dose-dependent increase in soluble protein band intensity compared to DMSO control.
-
Method 2: NanoBRET™ Target Engagement
The "Kinetic Quantifier"
While CETSA is a binary "engaged/not engaged" snapshot, NanoBRET offers real-time resolution. It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-fused target kinase and a cell-permeable fluorescent tracer.[1]
Why for Pyrazoles?
Many pyrazole inhibitors (e.g., Ruxolitinib) rely on residence time for efficacy. NanoBRET allows you to measure residence time in live cells by adding the inhibitor, washing it out, and monitoring the recovery of the tracer signal (which binds as the inhibitor dissociates).
Experimental Protocol: Competitive Binding Analysis
-
Transfection:
-
Transfect HEK293 cells with a plasmid encoding the Kinase-NanoLuc fusion vector. Incubate 24 hours.
-
-
Tracer Optimization:
-
Select a Tracer (often a broad-spectrum inhibitor like staurosporine conjugated to a fluorophore) that binds the same pocket as your pyrazole.
-
Determine the
of the tracer first.
-
-
Competition Assay:
-
Treat cells with a fixed concentration of Tracer (at its
) and varying concentrations of your Pyrazole Inhibitor. -
Incubate for 2 hours at 37°C.
-
-
Measurement:
-
Add NanoBRET substrate (furimazine).
-
Measure Donor emission (460 nm) and Acceptor emission (618 nm).
-
Calculation: Calculate mBRET ratio. A decrease in BRET signal indicates your pyrazole has displaced the tracer.
-
-
Residence Time (Jump-Dilution):
-
Pre-incubate cells with saturating Pyrazole Inhibitor.
-
Wash cells to remove unbound drug.
-
Add Tracer immediately.
-
Measure BRET kinetics over 60–120 mins. Slower signal recovery = longer residence time.
-
Method 3: Surface Plasmon Resonance (SPR)
The "Mechanistic Truth"
SPR provides the intrinsic
Protocol Highlight: Kinase Biotinylation Strategy
Direct amine coupling often inactivates kinases. For pyrazole validation, use Biotin-Streptavidin capture :
-
Biotinylate the kinase at the N-terminus (via AviTag) to orient the ATP pocket away from the chip surface.
-
Capture on a Streptavidin (SA) sensor chip.
-
Inject Pyrazole Inhibitor in a "Single Cycle Kinetics" mode (5 increasing concentrations without regeneration) to prevent protein degradation.
Comparative Analysis Summary
The following table synthesizes the operational differences for a pyrazole-focused campaign.
| Feature | CETSA | NanoBRET | SPR |
| Primary Output | Intracellular | ||
| Physiological Relevance | High (Endogenous or overexpressed, native modifications) | High (Live cell, but requires fusion protein) | Low (Purified protein, no ATP competition) |
| Throughput | Medium (Western Blot) to High (Alpha/HT) | High (384-well plate) | Medium (Automated chips) |
| Pyrazole Specifics | Excellent for proving membrane permeability of polar pyrazoles. | Best for differentiating Type I vs Type II binding modes via kinetics. | Essential for SAR optimization of H-bond networks. |
| Main Limitation | Does not yield kinetic rates; destructive endpoint. | Requires a known tracer that binds the same pocket. | Artifacts from protein immobilization; lacks cellular context. |
Visualizing the Validation Logic
Figure 1: Decision Matrix for Target Engagement
Caption: A logic flow for selecting the appropriate assay based on the stage of pyrazole inhibitor development.
Figure 2: CETSA Experimental Workflow
Caption: Step-by-step parallel workflow for determining isothermal dose-response (ITDR).
References
-
Martinez Molina, D., et al. (2013).[2] Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay.[2][3] Science. Link
-
Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.[1] Nature Communications. Link
-
Huber, K. V. M., et al. (2015). Proteome-wide drug target profiling in cells using thermal shift assays. Nature Methods. Link
-
Vasta, J. D., & Robers, M. B. (2019). Quantitative Assessment of Target Engagement in Living Cells Using NanoBRET. Methods in Molecular Biology. Link
-
Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[4] Nature Reviews Cancer. Link
Sources
- 1. Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer [protocols.io]
- 2. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Pyrazole Characterization
For researchers, scientists, and drug development professionals, the robust characterization of pyrazole derivatives is a cornerstone of successful research and development. The inherent structural complexities of these nitrogen-containing heterocyclic compounds, including the potential for tautomerism and isomerism, demand a multi-faceted analytical approach. This guide provides an in-depth comparison of key analytical techniques for pyrazole characterization, emphasizing the critical role of cross-validation to ensure data integrity and build a comprehensive understanding of the molecule .
The Imperative of Orthogonal Analysis in Pyrazole Characterization
A single analytical technique, however powerful, provides only one perspective on a molecule's identity and purity. To build a truly robust and defensible analytical data package, we must employ orthogonal methods—techniques that rely on fundamentally different physicochemical principles.[1][2][3] This approach minimizes the risk of overlooking impurities or misinterpreting structural features, as the weaknesses of one method are compensated for by the strengths of another. Cross-validation, the process of comparing and integrating data from these orthogonal techniques, is not merely a confirmatory step but a foundational element of scientific rigor in pharmaceutical analysis.
Core Analytical Techniques for Pyrazole Characterization
The following sections detail the most critical analytical techniques for the comprehensive characterization of pyrazole derivatives, outlining their underlying principles, experimental protocols, and the specific insights they provide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
Expertise & Experience: NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's structure.[4] For pyrazoles, ¹H and ¹³C NMR are indispensable for confirming the core ring structure, identifying substituent positions, and elucidating stereochemistry. A significant challenge in pyrazole characterization is the potential for prototropic tautomerism in N-unsubstituted pyrazoles, which can lead to signal averaging and ambiguity in spectral interpretation.[5][6] Advanced 2D NMR techniques, such as HSQC, HMBC, and NOESY, are crucial for resolving these ambiguities by establishing through-bond and through-space correlations between nuclei.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical; for instance, DMSO-d₆ can help in observing exchangeable protons like N-H protons.
-
Data Acquisition (¹H NMR):
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The spectral width should encompass the expected chemical shift range for aromatic and aliphatic protons.
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
2D NMR (if required for structural ambiguity):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly bonded to carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is vital for confirming the connectivity of substituents to the pyrazole ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, aiding in the determination of stereochemistry and regiochemistry.
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to assign them to specific protons and carbons in the molecule.
-
Interpret the cross-peaks in the 2D spectra to build a complete structural model.
-
Trustworthiness: The self-validating nature of NMR lies in the consistency of the data. For example, the number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the proposed structure. Furthermore, the correlations observed in 2D NMR spectra must be consistent with the proposed bonding network and spatial arrangement.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry is a powerful tool for determining the molecular weight of a pyrazole derivative and for obtaining structural information through fragmentation analysis. When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes an exceptionally sensitive and selective method for impurity profiling.[7][8] The choice between LC-MS and GC-MS is often dictated by the volatility and thermal stability of the pyrazole derivative. For non-volatile or thermally labile compounds, LC-MS is the preferred method.
Experimental Protocol: LC-MS for Impurity Profiling
-
Sample Preparation: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this solution to a working concentration (e.g., 10 µg/mL) with the initial mobile phase.
-
Chromatographic Separation (HPLC):
-
Column: A C18 reversed-phase column is a common starting point for pyrazole analysis.[9] The choice of stationary phase is critical for achieving optimal separation of the parent compound from its impurities.
-
Mobile Phase: A gradient elution using a mixture of water (often with 0.1% formic acid or acetic acid to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol is typically employed.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min for analytical scale columns.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30-40 °C) ensures reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for pyrazole derivatives, typically in positive ion mode due to the basicity of the nitrogen atoms.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is highly advantageous for accurate mass measurements, which can help in determining the elemental composition of impurities.
-
Data Acquisition: Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to obtain fragmentation patterns of the parent compound and any detected impurities.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected molecular ion of the pyrazole and any potential impurities.
-
Determine the accurate mass of the parent and impurity ions.
-
Analyze the fragmentation patterns to propose structures for the impurities.
-
Trustworthiness: The validation of LC-MS data comes from the consistency between the chromatographic and mass spectrometric results. The retention time of a peak should be reproducible, and the mass spectrum of that peak should correspond to a single, identifiable component. High-resolution mass measurements provide a high degree of confidence in the elemental composition of an ion.
High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse for Purity Assessment
Expertise & Experience: HPLC with UV detection is a robust and reliable technique for determining the purity of a pyrazole derivative and for quantifying known impurities.[9][10] The development of a stability-indicating HPLC method is a critical step in drug development, as it must be able to separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities. The choice of a suitable stationary phase and mobile phase composition is paramount for achieving the desired resolution.
Experimental Protocol: HPLC-UV for Purity Assay
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: A C18 or phenyl-hexyl column is often a good starting point. The specific choice will depend on the polarity and structural features of the pyrazole derivative and its impurities.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier) and an organic solvent (acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min for a 4.6 mm internal diameter column.
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) of the pyrazole derivative, determined from a UV-Vis spectrum, should be used for detection to ensure maximum sensitivity. A DAD is advantageous as it can acquire spectra across a range of wavelengths, which can help in identifying co-eluting peaks.
-
-
Sample and Standard Preparation:
-
Prepare a solution of the pyrazole derivative of known concentration in the mobile phase or a suitable solvent.
-
If available, prepare solutions of known impurities at concentrations relevant to the specification limits.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
-
Data Analysis:
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
Quantify any specified impurities using a reference standard.
-
Trustworthiness: A well-validated HPLC method provides a high degree of confidence in the purity assessment. The validation data, including linearity, accuracy, and precision, serves as a self-validating system for the reliability of the results.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Fingerprint of Functional Groups
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[11] For pyrazole derivatives, FT-IR can confirm the presence of key structural features such as N-H bonds, C=N bonds within the ring, and functional groups on the substituents (e.g., C=O, C-F, etc.). While not as powerful as NMR for complete structure elucidation, it serves as an excellent complementary technique for confirming the presence of expected functional groups and for identifying gross structural changes.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is a very common and convenient method.
-
-
Data Acquisition: Place the sample in the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups. For pyrazoles, look for:
-
N-H stretch: A broad band in the region of 3100-3500 cm⁻¹ for N-unsubstituted pyrazoles.
-
C=N stretch: Typically observed in the 1500-1650 cm⁻¹ region.
-
C-H stretch: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.
-
Substituent functional groups: Carbonyl (C=O) stretches around 1650-1750 cm⁻¹, etc.
-
Trustworthiness: The FT-IR spectrum serves as a molecular "fingerprint." A consistent spectrum between batches of the same material provides evidence of consistent chemical composition.
X-ray Crystallography: The Definitive 3D Structure
Expertise & Experience: For crystalline pyrazole derivatives, single-crystal X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state.[9] This technique is the ultimate arbiter of molecular structure, providing precise bond lengths, bond angles, and stereochemical information. The primary challenge is often the ability to grow single crystals of sufficient quality for diffraction.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. Common methods include:
-
Slow Evaporation: Dissolve the pyrazole derivative in a suitable solvent in which it is moderately soluble and allow the solvent to evaporate slowly over several days or weeks.
-
Vapor Diffusion: Place a solution of the compound in a small vial inside a larger sealed container that contains a solvent in which the compound is insoluble but the solvent of the solution is soluble. The slow diffusion of the anti-solvent into the solution can induce crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
-
-
Crystal Selection and Mounting: Select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms can be determined. The structural model is then refined to obtain the final, high-resolution structure.
-
Data Analysis: The final output is a detailed 3D model of the molecule, including precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice.
Trustworthiness: A successfully solved and refined crystal structure provides the highest level of confidence in the molecular structure. The quality of the final structure is assessed by various crystallographic parameters, such as the R-factor, which indicates the agreement between the experimental diffraction data and the calculated model.
Cross-Validation Workflow: A Synergistic Approach
The power of using multiple analytical techniques lies in the cross-validation of the data. The following diagram illustrates a typical workflow for the comprehensive characterization of a novel pyrazole derivative.
Caption: Cross-validation workflow for pyrazole characterization.
Comparative Summary of Analytical Techniques
The following table provides a comparative overview of the primary analytical techniques discussed in this guide.
| Technique | Primary Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, stereochemistry | Unambiguous structure elucidation, non-destructive | Relatively low sensitivity, can be time-consuming |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity and selectivity, excellent for impurity identification | Provides limited information on stereochemistry and isomerism |
| HPLC-UV | Purity, quantification of known impurities, stability analysis | Robust, reproducible, quantitative, widely available | Limited structural information, requires chromophores for detection |
| FT-IR Spectroscopy | Presence of functional groups | Rapid, non-destructive, provides a molecular "fingerprint" | Provides limited information on the overall molecular structure |
| X-ray Crystallography | Definitive 3D molecular structure in the solid state | Unambiguous structural determination | Requires high-quality single crystals, not applicable to amorphous solids or liquids |
Conclusion
The comprehensive characterization of pyrazole derivatives is a multifaceted endeavor that necessitates a thoughtful and integrated analytical strategy. By employing a suite of orthogonal techniques and diligently cross-validating the resulting data, researchers can build a robust and reliable understanding of their molecules. This rigorous approach not only ensures the quality and integrity of the data but also accelerates the drug development process by providing a solid foundation for subsequent studies. As a senior application scientist, I strongly advocate for this multi-pronged, cross-validation-centric approach as the gold standard for pyrazole characterization in the pharmaceutical industry.
References
-
Simon, V., et al. (2022). The Role of High-Resolution Analytical Techniques in the Development of Functional Foods. Foods, 11(7), 934. [Link]
-
Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]
-
Grecu, R., et al. (2018). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Molecules, 23(11), 2947. [Link]
-
Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. [Link]
-
Challener, C. A. (2015). Advances in Heterocyclic Chemistry for API Synthesis. Pharmaceutical Technology, 39(11). [Link]
-
Phenomenex. (2025). Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]
-
Guisado, E., et al. (2013). Evaluation and comparison of various separation techniques for the analysis of closely-related compounds of pharmaceutical interest. Journal of Pharmaceutical and Biomedical Analysis, 76, 14-22. [Link]
-
Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 6(7), 3536-3543. [Link]
-
Ashtekar, H., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation, 13(2), 314-320. [Link]
-
U.S. Food and Drug Administration. (2024). N-Nitrosamine Impurities in Medications. FDA. [Link]
-
Agilent Technologies. (2010). Choosing HPLC Columns for Faster Analysis Smaller and Faster. Agilent. [Link]
-
Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1). [Link]
-
Krishnakumar, V., et al. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. [Link]
-
Jeliński, T., et al. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 21(16), 5483. [Link]
-
Alkorta, I., et al. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 24(14), 2611. [Link]
-
Alphalyse. (2025). Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]
-
Taylor, T. (2024). How to Select the Optimum HPLC Column. LCGC International. [Link]
-
Bansal, S. K., et al. (2025). Analytical method development and validations of API by using suitable analytical technique. ResearchGate. [Link]
-
Alam, M. J., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Chemical Reviews Letters, 8, 1-20. [Link]
-
Thermo Fisher Scientific. (n.d.). Overcoming the challenges of nitrosamine impurities in drugs. anCHem. [Link]
-
Elguero, J., et al. (1995). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (4), 729-735. [Link]
-
Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium. [Link]
-
Sharma, P., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Pharmaceutical Negative Results, 13(4), 114-124. [Link]
-
Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. [Link]
-
Sahu, P. K., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science, 12(3), 1-10. [Link]
-
U.S. Food and Drug Administration. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. FDA. [Link]
-
Guisado, E., et al. (2013). Evaluation and comparison of various separation techniques for the analysis of closely-related compounds of pharmaceutical interest. ResearchGate. [Link]
-
Singh, S., et al. (2025). Innovations in the Detection of N-Nitrosamine Impurities in Pharmaceuticals: Analytical and Regulatory Challenges. ResearchGate. [Link]
-
Fluid Imaging Technologies. (2025). What is a Particle Analysis "Orthogonal Method"? Fluid Imaging Technologies. [Link]
-
Analytics-Shop. (n.d.). HPLC Column Selection - how to choose the right column. Analytics-Shop. [Link]
-
Singh, R. K., et al. (2025). REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Journal of Emerging Technologies and Innovative Research, 12(1), e161-e168. [Link]
-
Pesch, M., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(33), 18195-18200. [Link]
-
Wann, L. (2015). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 115, 533-546. [Link]
-
Williamson, R. T., et al. (2025). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Journal of Forensic Sciences. [Link]
-
Ali, A., et al. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal for Research in Applied Science and Engineering Technology, 13(3), 101-109. [Link]
-
El-Faham, A., et al. (2023). Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices. Molecules, 28(12), 4739. [Link]
-
The Analytical Scientist. (2025). Trends and Challenges in Nitrosamine Testing: Part Two. The Analytical Scientist. [Link]
-
Chemistry LibreTexts. (2023). X-Ray Crystallography. Chemistry LibreTexts. [Link]
Sources
- 1. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. Paper Details - Ask this paper | Bohrium [bohrium.com]
- 7. The Role of High-Resolution Analytical Techniques in the Development of Functional Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soeagra.com [soeagra.com]
- 9. ijcpa.in [ijcpa.in]
- 10. theanalyticalscientist.com [theanalyticalscientist.com]
- 11. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
